LEM-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-[(3R)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c30-22-21-17-7-3-4-8-19(17)34-23(21)27-20(26-22)14-28-9-11-29(12-10-28)24(31)18-13-15-5-1-2-6-16(15)25(32)33-18/h1-2,5-6,18H,3-4,7-14H2,(H,26,27,30)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOXWRFJOUWUKX-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)C5CC6=CC=CC=C6C(=O)O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)[C@H]5CC6=CC=CC=C6C(=O)O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LEM-14: A Selective Inhibitor of the Histone Methyltransferase NSD2 for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear SET Domain Containing Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation and gene expression. Its dysregulation, particularly through overexpression resulting from the t(4;14) translocation, is a key oncogenic driver in a significant subset of multiple myeloma cases and has been implicated in other malignancies. NSD2 specifically catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active transcription. The aberrant activity of NSD2 leads to a global increase in H3K36me2, promoting an oncogenic gene expression program. Consequently, the development of selective NSD2 inhibitors has become a promising therapeutic strategy. This technical guide focuses on LEM-14, a small molecule identified as a specific inhibitor of NSD2, providing a comprehensive overview of its biochemical activity, the relevant signaling pathways, and the experimental methodologies used for its characterization.
Quantitative Data on this compound and its Derivatives
The inhibitory activity of this compound and its derivative, this compound-1189, has been quantified against members of the NSD family of histone methyltransferases. The following table summarizes the reported in vitro half-maximal inhibitory concentrations (IC50).
| Compound | Target | In Vitro IC50 (µM) | Selectivity Profile | Reference |
| This compound | NSD2 | 132 | Inactive against NSD1 and NSD3 | [1] |
| This compound-1189 | NSD1 | 418 | Differentially inhibits NSDs | [1] |
| NSD2 | 111 | [1] | ||
| NSD3 | 60 | [1] |
NSD2 Signaling Pathway in t(4;14) Multiple Myeloma
In multiple myeloma patients with the t(4;14) translocation, the NSD2 gene is placed under the control of a potent immunoglobulin heavy chain enhancer, leading to its significant overexpression.[2] This results in a global increase of H3K36me2 marks on chromatin, which in turn alters the expression of a multitude of downstream genes critical for cancer cell proliferation, survival, and migration. The following diagram illustrates the central role of NSD2 in this oncogenic signaling cascade.
Caption: NSD2 signaling pathway in t(4;14) multiple myeloma.
Experimental Methodologies
In Vitro Histone Methyltransferase (HMT) Inhibition Assay
This protocol describes a representative method for determining the in vitro IC50 of an inhibitor against a histone methyltransferase like NSD2. This is a generalized protocol based on common practices in the field.
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant NSD2.
Materials:
-
Recombinant human NSD2 enzyme.
-
Histone H3 substrate (full-length protein or peptide).
-
S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled SAM).
-
This compound (or other test inhibitors) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).
-
Scintillation fluid and vials.
-
Filter paper (e.g., P81 phosphocellulose paper).
-
Wash Buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.2).
-
Microplate reader (scintillation counter).
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, histone H3 substrate, and recombinant NSD2 enzyme in a microplate well.
-
Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the methyltransferase reaction by adding radiolabeled S-adenosyl-L-[methyl-3H]-methionine to each well.
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Termination of Reaction and Capture:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The positively charged paper will bind the histone substrate.
-
Immediately immerse the filter paper in the wash buffer to remove unincorporated radiolabeled SAM.
-
-
Washing:
-
Wash the filter paper multiple times with the wash buffer to ensure complete removal of free radiolabeled SAM.
-
Perform a final wash with ethanol (B145695) to dry the filter paper.
-
-
Quantification:
-
Place the dried filter paper discs into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the HMT activity.
-
-
Data Analysis:
-
Subtract the background CPM (from the no-enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Preclinical Evaluation Workflow for a Selective NSD2 Inhibitor
The preclinical development of a selective NSD2 inhibitor like this compound typically follows a structured workflow to assess its therapeutic potential and safety profile before consideration for clinical trials.
References
Investigating the Biological Function of NSD2 with the Selective Inhibitor LEM-14: A Technical Guide
Abstract
The nuclear receptor binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation and gene expression.[1][2] Its primary enzymatic function is the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active transcription.[1][3] Dysregulation of NSD2, often through overexpression due to genetic alterations like the t(4;14) translocation in multiple myeloma, is implicated in the pathogenesis of various cancers.[2][4] This has positioned NSD2 as a compelling therapeutic target. LEM-14 is a specific small molecule inhibitor of NSD2, serving as a valuable chemical probe to dissect the biological functions of this enzyme.[5][6] This technical guide provides an in-depth overview of NSD2's biological roles, its involvement in key signaling pathways, and detailed methodologies for its investigation using this compound.
Introduction to NSD2: A Key Epigenetic Regulator
NSD2 is a member of the NSD family of histone lysine methyltransferases, which also includes NSD1 and NSD3.[5] These enzymes are crucial for maintaining chromatin integrity and regulating genes involved in essential cellular processes such as cell division, apoptosis, and DNA repair.[7] The NSD2 gene produces several protein isoforms, with the full-length protein containing multiple functional domains, including a catalytic SET domain and chromatin-reading PWWP domains.[8][9]
Enzymatic Activity and Substrate Specificity
The primary and most well-characterized function of NSD2 is to catalyze the transfer of two methyl groups to histone H3 at lysine 36 (H3K36me2).[3][10] This modification is predominantly associated with actively transcribed regions of the genome. While H3K36 is the main substrate, some studies have suggested potential activity on other histone residues like H4K20, though this remains a subject of further investigation.[2][10] NSD2 utilizes S-adenosylmethionine (SAM) as a methyl donor for its enzymatic reaction.[7]
Role in Cancer
Elevated expression of NSD2 is a hallmark of several malignancies, most notably in 15-20% of multiple myeloma cases carrying the t(4;14) chromosomal translocation.[2][4] This translocation places the NSD2 gene under the control of a potent immunoglobulin heavy chain enhancer, leading to its overexpression.[11] High levels of NSD2 are also found in various solid tumors, including breast, prostate, lung, and renal cancers, and are often correlated with poor prognosis.[12] The oncogenic role of NSD2 is attributed to its ability to promote cell proliferation, survival, migration, and the epithelial-mesenchymal transition (EMT).[12]
This compound: A Specific Chemical Probe for NSD2
This compound has been identified as a specific inhibitor of NSD2.[5][6] It serves as a critical tool for researchers to investigate the NSD2-dependent cellular processes. A derivative, this compound-1189, has also been developed with differential activity against the NSD family members.[5]
Quantitative Data for this compound and its Derivative
The following tables summarize the available quantitative data for this compound and its derivative, this compound-1189. This data is crucial for designing experiments to probe NSD2 function.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | NSD2 | In vitro enzymatic assay | 132 | [1][5] |
| This compound | NSD1 | In vitro enzymatic assay | Inactive | [5][6] |
| This compound | NSD3 | In vitro enzymatic assay | Inactive | [5][6] |
| This compound-1189 | NSD1 | In vitro enzymatic assay | 418 | [5] |
| This compound-1189 | NSD2 | In vitro enzymatic assay | 111 | [5] |
| This compound-1189 | NSD3 | In vitro enzymatic assay | 60 | [5] |
| Compound | Application | Cell Line/Model | Dosage/Concentration | Observed Effect | Reference |
| This compound | In vivo xenograft (in combination with ionizing radiation) | LoVo (colorectal cancer) cells in Balb/c nude mice | 5 mg/kg (intraperitoneal injection) | Enhanced anti-tumor efficacy | [No specific quantitative data available in the provided search results] |
| This compound | In vitro cellular assay (in combination with ionizing radiation) | HCT116 and LoVo (colorectal cancer) cells | 15-30 µM | Enhanced apoptosis and reduced colony-formation ability | [No specific quantitative data available in the provided search results] |
Key Signaling Pathways Modulated by NSD2
NSD2 function is intricately linked to several critical signaling pathways that are often dysregulated in cancer. This compound can be utilized to investigate the role of NSD2's methyltransferase activity within these pathways.
DNA Damage Response
NSD2 plays a role in the DNA damage response (DDR). It is recruited to sites of DNA double-strand breaks (DSBs) where it can methylate H4K20, facilitating the recruitment of the DNA repair protein 53BP1.[2][12] NSD2 can also methylate the tumor suppressor PTEN, which is then recognized by 53BP1 and recruited to DNA damage sites.[4]
Caption: NSD2's role in the DNA damage response pathway.
NF-κB Signaling Pathway
NSD2 can act as a transcriptional coactivator for NF-κB, directly interacting with it to promote the expression of target genes involved in cell proliferation and survival, such as IL-6, IL-8, and survivin.[5][11] This creates a positive feedback loop where pro-inflammatory cytokines can stimulate NSD2 expression, which in turn enhances NF-κB signaling.[5]
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Small-Molecule Inhibitors of Histone Methyltransferases | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. NSD Family-Mediated H3K36 Methylation in Human Cancer: Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NSD2 links dimethylation of histone H3 at lysine 36 to oncogenic programming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of LEM-14: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEM-14 is a novel small molecule inhibitor identified as a specific antagonist of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone lysine (B10760008) methyltransferase.[1][2] Overexpression and hyperactivity of NSD2, often associated with the t(4;14) translocation, are implicated in the pathogenesis of multiple myeloma, making it a compelling therapeutic target.[3] this compound and its derivatives represent valuable chemical probes for studying the biological functions of the NSD family of methyltransferases and serve as a foundation for the development of more potent therapeutic agents against NSD2-driven malignancies.[1][4]
Quantitative Data Summary
The initial characterization of this compound and its derivative, this compound-1189, has provided quantitative metrics of their inhibitory activity against NSD family members. These findings are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (μM) | Specificity |
| This compound | NSD2 | 132 | Inactive against NSD1 and NSD3 |
Data sourced from Shen et al., 2019.[1]
Table 2: In Vitro Inhibitory Activity of this compound-1189
| Compound | Target | IC50 (μM) |
| This compound-1189 | NSD1 | 418 |
| This compound-1189 | NSD2 | 111 |
| This compound-1189 | NSD3 | 60 |
Data sourced from Shen et al., 2019.[1]
Experimental Protocols
While the full-text of the primary publication detailing the precise experimental protocols for the discovery and characterization of this compound is not publicly available, based on standard practices for inhibitor screening and characterization, the following methodologies were likely employed.
Histone Methyltransferase (HMT) Inhibition Assay (Likely AlphaLISA)
The in vitro inhibitory activity of this compound and its derivatives was likely determined using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). This method is widely used for high-throughput screening of histone methyltransferase inhibitors.
Principle: The assay measures the methylation of a biotinylated histone peptide substrate by the NSD2 enzyme. The reaction product is detected by an antibody specific to the methylated histone mark, which is conjugated to an acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. When the donor and acceptor beads are in close proximity (i.e., when the substrate is methylated), excitation of the donor bead results in the generation of singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. The intensity of this signal is proportional to the enzymatic activity.
Probable Workflow:
-
Reaction Setup: Recombinant NSD2 enzyme is incubated with the biotinylated histone H3 peptide substrate and the methyl donor, S-adenosylmethionine (SAM), in the presence of varying concentrations of the test compound (this compound or its derivatives).
-
Detection: After a defined incubation period, AlphaLISA acceptor beads conjugated to an anti-methylated histone antibody and streptavidin-coated donor beads are added to the reaction mixture.
-
Signal Measurement: The plate is incubated to allow for bead-analyte binding, and the AlphaLISA signal is read using a compatible plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Molecular Docking
Computational molecular docking studies were likely performed to predict the binding mode of this compound within the catalytic SET domain of NSD2 and to identify key interacting amino acid residues.
Probable Protocol:
-
Protein and Ligand Preparation: The three-dimensional structure of the NSD2 SET domain would be obtained from a protein structure database (e.g., PDB) or generated via homology modeling. The chemical structure of this compound would be drawn and optimized using a molecular modeling software.
-
Grid Generation: A grid box encompassing the active site of the NSD2 SET domain would be defined.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) would be used to explore possible binding conformations of this compound within the defined grid box. The algorithm would score the different poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The predicted binding poses would be visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of NSD2.
Signaling Pathway and Mechanism of Action
NSD2 is a histone methyltransferase that specifically di-methylates histone H3 at lysine 36 (H3K36me2). This epigenetic mark is generally associated with actively transcribed genes. In multiple myeloma with the t(4;14) translocation, NSD2 is overexpressed, leading to a global increase in H3K36me2 levels. This aberrant methylation pattern is thought to drive oncogenesis by altering the expression of genes involved in cell proliferation, survival, and adhesion. This compound, by inhibiting the catalytic activity of NSD2, is expected to reduce global H3K36me2 levels, thereby reversing the oncogenic gene expression program.
Molecular Interactions of this compound with NSD2
Based on molecular docking simulations, this compound is predicted to bind to the active site of the NSD2 SET domain. The interactions are likely to involve a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues.
References
The Chemical Probe LEM-14: A Technical Guide to its Potential for Interrogating NSD2 Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear receptor binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase implicated in the pathogenesis of multiple myeloma and other cancers. Its catalytic activity, primarily the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), plays a crucial role in oncogenesis, making it a compelling target for therapeutic intervention and mechanistic studies. LEM-14 has emerged as a specific small molecule inhibitor of NSD2, offering a valuable tool to dissect the biological functions of this oncoprotein. This technical guide provides a comprehensive overview of this compound's potential as a chemical probe, summarizing its biochemical and cellular activities, detailing relevant experimental protocols, and visualizing the associated biological pathways and scientific workflows.
Introduction to NSD2 and the Rationale for a Chemical Probe
NSD2 is a member of the nuclear receptor binding SET domain (NSD) family of histone methyltransferases.[1] Overexpression of NSD2, often resulting from the t(4;14) chromosomal translocation, is a hallmark of a high-risk subtype of multiple myeloma.[2][3] This leads to a global increase in H3K36me2, a histone mark associated with active chromatin and gene transcription.[2] The aberrant epigenetic landscape established by NSD2 contributes to the proliferation and survival of myeloma cells.[2] Consequently, specific inhibitors of NSD2 are highly sought after as both potential therapeutics and as chemical probes to elucidate the downstream consequences of NSD2 activity. This compound was identified as a specific inhibitor of NSD2, showing promise as such a chemical probe.[1]
Quantitative Data for this compound and its Analogs
The following tables summarize the reported in vitro inhibitory activities of this compound and its derivative, this compound-1189.
Table 1: In Vitro Inhibitory Activity of this compound [1][4][5]
| Target | IC50 (μM) | Remarks |
| NSD2 | 132 | Specific inhibitor |
| NSD1 | Inactive | Weak activity observed |
| NSD3 | Inactive | No activity observed |
Table 2: In Vitro Inhibitory Activity of this compound-1189 [1]
| Target | IC50 (μM) |
| NSD1 | 418 |
| NSD2 | 111 |
| NSD3 | 60 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are representative protocols for key experiments in the evaluation of NSD2 inhibitors like this compound.
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This assay measures the enzymatic activity of NSD2 by quantifying the transfer of a radiolabeled methyl group to a histone substrate.
-
Reagents and Materials:
-
Recombinant human NSD2 enzyme
-
Histone H3 substrate (full-length or peptide)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound or other test compounds
-
Scintillation cocktail
-
Filter paper (e.g., P81 phosphocellulose)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 substrate, and recombinant NSD2 enzyme.
-
Add this compound or DMSO (vehicle control) at various concentrations to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto the filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated ³H-SAM.
-
Air-dry the filter paper and place it in a scintillation vial with scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for NSD2 Activity (AlphaLISA)
This high-throughput assay measures the levels of H3K36me2 in cells to assess the cellular potency of NSD2 inhibitors.
-
Reagents and Materials:
-
Multiple myeloma cell line with t(4;14) translocation (e.g., KMS-11)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
AlphaLISA H3K36me2 detection kit (containing Acceptor beads, Donor beads, and specific antibodies)
-
Lysis and extraction buffers
-
Microplate reader capable of AlphaLISA detection
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 48-72 hours).
-
Lyse the cells and extract the histones according to the kit manufacturer's protocol.
-
Add the AlphaLISA Acceptor beads and biotinylated anti-histone H3 antibody to the histone extracts and incubate.
-
Add the Streptavidin-Donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
The signal generated is proportional to the amount of H3K36me2. Calculate the percentage of inhibition and determine the EC50 value.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to NSD2 and the development of this compound.
Caption: NSD2 Signaling Pathway in Multiple Myeloma.
Caption: Experimental Workflow for this compound Validation.
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. NSD2 gene drives cancer cell identity in multiple myeloma - ecancer [ecancer.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NSD2 inhibitor | Probechem Biochemicals [probechem.com]
Unraveling the Specificity of LEM-14: A Selective Inhibitor of the NSD2 Histone Methyltransferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The NSD (Nuclear Receptor Binding SET Domain) family of histone lysine (B10760008) methyltransferases, comprising NSD1, NSD2 (also known as MMSET or WHSC1), and NSD3 (also known as WHSC1L1), are critical regulators of chromatin structure and gene expression. These enzymes primarily catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2), epigenetic marks predominantly associated with actively transcribed regions of the genome. Dysregulation of NSD protein activity, through overexpression, mutation, or translocation, is increasingly implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.
NSD2, in particular, is a bona fide oncoprotein. Its overexpression, notably due to the t(4;14) translocation in multiple myeloma, is associated with a global increase in H3K36me2 levels and a poor prognosis.[1] This has spurred the development of small molecule inhibitors aimed at selectively targeting NSD2. One such inhibitor is LEM-14, which has demonstrated specificity for NSD2 over its closely related family members, NSD1 and NSD3.[1] This technical guide provides a comprehensive overview of the quantitative data supporting this specificity, the experimental methodologies used for its characterization, and the putative molecular basis for its selective inhibition.
Data Presentation: Quantitative Analysis of NSD Inhibition
The inhibitory activity of this compound and its derivative, this compound-1189, against the catalytic SET domains of NSD1, NSD2, and NSD3 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against NSD Family Proteins [1]
| Target Protein | IC50 (µM) | Specificity Notes |
| NSD1 | Inactive | This compound shows no significant inhibitory activity against NSD1. |
| NSD2 | 132 | Demonstrates specific inhibition of NSD2. |
| NSD3 | Inactive | This compound shows no significant inhibitory activity against NSD3. |
Table 2: In Vitro Inhibitory Activity of this compound-1189 against NSD Family Proteins [1]
| Target Protein | IC50 (µM) |
| NSD1 | 418 |
| NSD2 | 111 |
| NSD3 | 60 |
These data clearly illustrate the specificity of this compound for NSD2. While its derivative, this compound-1189, shows a broader spectrum of activity, it retains a degree of differential inhibition across the NSD family.
Experimental Protocols
The determination of the inhibitory potential of compounds like this compound relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments typically employed in the characterization of NSD inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay (General Protocol)
This protocol describes a common method for measuring the enzymatic activity of NSD proteins and the inhibitory effects of small molecules. Specific assay formats, such as radiometric assays or luminescence-based assays (e.g., AlphaLISA), follow this general workflow.
1. Reagents and Materials:
-
Recombinant NSD1, NSD2, and NSD3 SET domain proteins
-
Histone H3 substrate (full-length protein or peptide)
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Detection reagents (specific to the assay format, e.g., radiolabeled SAM, specific antibodies for methylated histones)
-
Microplates (e.g., 384-well)
2. Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
In a microplate, add the recombinant NSD enzyme to each well.
-
Add the diluted test compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding the histone H3 substrate and SAM to each well.
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (method depends on the assay format).
-
Add detection reagents according to the manufacturer's instructions for the chosen assay format (e.g., AlphaLISA acceptor beads and donor beads).
-
Read the signal using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay: Western Blot for H3K36me2 Levels
This protocol is used to assess the on-target effect of an NSD2 inhibitor within a cellular context by measuring the levels of its product, H3K36me2.
1. Reagents and Materials:
-
Cancer cell line with known NSD2 activity (e.g., t(4;14)-positive multiple myeloma cell lines like KMS-11 or RPMI-8226)
-
This compound or other test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K36me2 levels upon inhibitor treatment.
Mandatory Visualizations
Signaling Pathway of NSD2 and Point of Inhibition by this compound
Caption: NSD2 methylates Histone H3 at K36, a process inhibited by this compound.
Experimental Workflow for In Vitro HMT Assay
References
The Downstream Cascade: A Technical Guide to the Effects of NSD2 Inhibition by LEM-14
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted downstream effects of LEM-14, a specific inhibitor of the histone methyltransferase NSD2. Overexpression and hyperactivity of NSD2 are strongly implicated in the pathogenesis of multiple myeloma, particularly in cases harboring the t(4;14) translocation. This compound presents a valuable tool for dissecting the molecular consequences of NSD2 inhibition and for the development of novel therapeutic strategies. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for key assays, and visual representations of the affected signaling pathways.
Executive Summary
NSD2, a histone lysine (B10760008) methyltransferase, primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active chromatin and gene transcription. The small molecule this compound has been identified as a specific inhibitor of NSD2. Inhibition of NSD2 by this compound leads to a reduction in global H3K36me2 levels, consequently altering gene expression profiles and impacting critical cellular processes such as cell proliferation and survival. This guide details the known downstream signaling pathways affected by NSD2 inhibition, including the PKCα, PI3K/Akt, and Wnt/β-catenin pathways, providing a framework for understanding the mechanism of action of this compound and other NSD2 inhibitors.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound and its derivative, this compound-1189, has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds against NSD family members.
| Compound | Target | In Vitro IC50 (µM) | Citation |
| This compound | NSD2 | 132 | [1] |
| This compound | NSD1 | Inactive | [1] |
| This compound | NSD3 | Inactive | [1] |
| This compound-1189 | NSD1 | 418 | [1] |
| This compound-1189 | NSD2 | 111 | [1] |
| This compound-1189 | NSD3 | 60 | [1] |
Core Downstream Effects of NSD2 Inhibition
The primary and most direct downstream effect of NSD2 inhibition by this compound is the global reduction of H3K36me2 levels. This epigenetic alteration triggers a cascade of events, leading to changes in gene expression and impacting multiple signaling pathways crucial for cancer cell survival and proliferation.
Reduction in H3K36 Dimethylation
NSD2 is the primary enzyme responsible for H3K36me2. Inhibition of NSD2 with this compound is expected to lead to a significant decrease in the levels of this histone mark. This can be visualized and quantified using techniques such as Western blotting and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
Altered Gene Expression
The change in H3K36me2 landscape upon NSD2 inhibition leads to altered expression of a host of downstream target genes. In multiple myeloma, NSD2 has been shown to regulate the expression of key oncogenes and genes involved in plasma cell identity. RNA sequencing (RNA-seq) is a powerful tool to elucidate the global transcriptomic changes induced by this compound.
Key Signaling Pathways Modulated by NSD2 Inhibition
Several critical signaling pathways have been identified as being downstream of NSD2 activity. Inhibition of NSD2 by this compound is therefore predicted to modulate these pathways, offering potential avenues for therapeutic intervention.
NSD2-PKCα-PI3K/Akt Signaling Axis
Recent studies have identified a novel pathway where NSD2 epigenetically upregulates Protein Kinase C alpha (PKCα). PKCα, in turn, can activate the PI3K/Akt signaling cascade, a central regulator of cell growth, proliferation, and survival.
NSD2 and the Wnt/β-catenin Signaling Pathway
NSD2 has been shown to interact with β-catenin and promote the transcriptional activity of the β-catenin/TCF-4 complex, a key component of the Wnt signaling pathway. This pathway is critically involved in cell fate determination, proliferation, and migration.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the downstream effects of this compound.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., KMS-11, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 1 µM to 200 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for H3K36me2
This protocol details the detection of changes in global H3K36me2 levels following this compound treatment.
Materials:
-
Multiple myeloma cells
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound (e.g., 50 µM, 100 µM, 150 µM) and a vehicle control for 48-72 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify band intensities to determine the relative change in H3K36me2 levels.
RNA Sequencing (RNA-seq) Analysis
This protocol outlines the general workflow for analyzing transcriptomic changes induced by this compound.
Workflow:
Procedure:
-
Treat multiple myeloma cells with an effective concentration of this compound (determined from viability assays) and a vehicle control for a specified time (e.g., 48 hours).
-
Isolate total RNA from the cells using a suitable kit, ensuring high quality and integrity.
-
Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Analyze the sequencing data using a bioinformatics pipeline. This includes quality control, read alignment to a reference genome, and differential gene expression analysis between this compound-treated and control samples.
-
Validate the expression changes of key differentially expressed genes using quantitative real-time PCR (qRT-PCR).
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K36me2
This protocol describes the genome-wide mapping of H3K36me2 marks following NSD2 inhibition.
Workflow:
Procedure:
-
Treat multiple myeloma cells with this compound and a vehicle control.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and shear the chromatin into fragments of 200-500 base pairs.
-
Immunoprecipitate the chromatin using an antibody specific for H3K36me2.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library on a high-throughput sequencing platform.
-
Analyze the data to identify regions of the genome enriched for H3K36me2 and compare the enrichment patterns between this compound-treated and control cells.
Conclusion
This compound serves as a critical tool for probing the function of NSD2 and its role in cancer. The inhibition of NSD2 by this compound leads to a cascade of downstream events, beginning with the reduction of H3K36me2 and culminating in altered gene expression and the modulation of key oncogenic signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of NSD2 inhibition in multiple myeloma and other malignancies. Further studies are warranted to fully elucidate the intricate network of molecular events downstream of NSD2 and to translate these findings into effective clinical strategies.
References
An In-depth Technical Guide to LEM-14 and its Derivative LEM-14-1189: Potent Inhibitors of the NSD2 Oncoprotein
Audience: Researchers, scientists, and drug development professionals.
Abstract
The nuclear receptor-binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, is a critical histone lysine (B10760008) methyltransferase frequently implicated in the pathogenesis of various malignancies, most notably in multiple myeloma patients with the t(4;14) translocation.[1][2] The aberrant overexpression of NSD2 leads to a global increase in histone H3 lysine 36 dimethylation (H3K36me2), an epigenetic mark associated with active gene transcription, thereby driving an oncogenic program.[2][3] The development of small molecule inhibitors targeting NSD2 is a promising therapeutic strategy. This technical guide provides a comprehensive overview of LEM-14, a selective inhibitor of NSD2, and its derivative, this compound-1189.[1] We will delve into their mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound and this compound-1189
This compound was identified as a specific small molecule inhibitor of NSD2, demonstrating no significant activity against the closely related histone methyltransferases NSD1 and NSD3.[1] Its derivative, this compound-1189, was developed to explore the structure-activity relationship and exhibits a different inhibitory profile, with activity against NSD1, NSD2, and NSD3.[1] These compounds serve as valuable chemical probes to investigate the biological functions of the NSD family of methyltransferases and represent a foundational step towards the development of more potent and specific therapeutic agents for NSD2-driven cancers.[1]
Mechanism of Action
This compound and its derivative function by inhibiting the catalytic activity of the SET domain of NSD2.[1][4] The SET domain is responsible for transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to the lysine 36 residue of histone H3. By binding to the SET domain, these inhibitors likely prevent the binding of either the histone substrate or the SAM cofactor, thus blocking the methylation of H3K36.[4][5] The inhibition of NSD2's methyltransferase activity leads to a reduction in the global levels of H3K36me2.[6] This epigenetic modification is crucial for maintaining an open chromatin state at specific gene loci. Consequently, the reduction in H3K36me2 levels results in a more condensed chromatin structure, leading to the transcriptional repression of NSD2 target genes.[2] In the context of multiple myeloma, these target genes include key oncogenes such as c-MYC and IRF4, which are critical for myeloma cell proliferation and survival.[2][6]
Quantitative Data
The inhibitory activities of this compound and this compound-1189 have been characterized by in vitro histone methyltransferase assays. The half-maximal inhibitory concentrations (IC50) against the SET domains of NSD1, NSD2, and NSD3 are summarized in the table below.
| Compound | Target | In Vitro IC50 (µM) | Selectivity Profile | Reference |
| This compound | NSD1 | Inactive | Selective for NSD2 | [1] |
| NSD2 | 132 | [1] | ||
| NSD3 | Inactive | [1] | ||
| This compound-1189 | NSD1 | 418 | Pan-NSD inhibitor | [1] |
| NSD2 | 111 | [1] | ||
| NSD3 | 60 | [1] |
Table 1: In vitro inhibitory activity of this compound and this compound-1189 against NSD family histone methyltransferases.
While specific cellular IC50 values for this compound and this compound-1189 are not yet published, other NSD2 inhibitors have demonstrated effects on the viability of t(4;14)+ multiple myeloma cell lines. For instance, the NSD2 inhibitor RK-552 shows significant cytotoxicity in t(4;14)+ multiple myeloma cells.[6] It is anticipated that this compound would exhibit similar effects on the proliferation and survival of NSD2-dependent cancer cells.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted from standard procedures for measuring the activity of histone methyltransferases and is suitable for determining the IC50 values of inhibitors like this compound.[4][7]
Objective: To quantify the enzymatic activity of NSD2 and assess the inhibitory potential of this compound and this compound-1189.
Materials:
-
Recombinant human NSD2-SET domain
-
Recombinant human histone H3.1
-
S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: 10% Trichloroacetic Acid (TCA)
-
Scintillation fluid
-
Filter paper discs
-
96-well microplate
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, 1 µg of recombinant histone H3.1, and the desired concentration of the inhibitor (this compound or this compound-1189) or DMSO as a vehicle control.
-
Add 10 nM of recombinant NSD2-SET domain to initiate the reaction.
-
Incubate the mixture at 30°C for 10 minutes.
-
Add 1 µM of ³H-SAM to the reaction and incubate for an additional 60 minutes at 30°C.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto filter paper discs and immersing them in 10% TCA.
-
Wash the filter paper discs three times with 10% TCA to remove unincorporated ³H-SAM.
-
Dry the filter paper discs and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Histone H3K36me2 Level Assessment by Western Blot
This protocol describes how to measure the effect of NSD2 inhibitors on the levels of H3K36me2 in a cellular context.
Objective: To determine the ability of this compound to inhibit NSD2 activity within cancer cells.
Materials:
-
t(4;14)+ multiple myeloma cell line (e.g., KMS-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K36me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture KMS-11 cells to a density of approximately 1x10⁶ cells/mL.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for 48-72 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K36me2 normalized to total Histone H3.
Visualizations
NSD2 Signaling Pathway in Multiple Myeloma
Caption: NSD2 signaling pathway in t(4;14) multiple myeloma and the inhibitory action of this compound.
Experimental Workflow for NSD2 Inhibitor Discovery
Caption: A generalized workflow for the discovery and characterization of NSD2 inhibitors.
Conclusion
This compound and its derivative this compound-1189 are important research tools for the study of NSD-family histone methyltransferases. As a selective inhibitor of NSD2, this compound holds promise as a lead compound for the development of targeted therapies for multiple myeloma and other cancers characterized by NSD2 dysregulation. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of NSD2 inhibition. Future work should focus on improving the potency and cellular permeability of these compounds, as well as evaluating their efficacy in preclinical in vivo models of cancer.
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NSD2 as a Promising Target in Hematological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LEM-14 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEM-14 is a small molecule inhibitor of the nuclear receptor binding SET domain protein 2 (NSD2), a histone lysine (B10760008) methyltransferase.[1] NSD2, also known as MMSET or WHSC1, specifically catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[2] Aberrant NSD2 activity, often due to overexpression resulting from the t(4;14) translocation, is a key oncogenic driver in several cancers, most notably in multiple myeloma.[1][3][4][5] By inhibiting NSD2, this compound serves as a valuable tool for studying the biological roles of this enzyme and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its effects on cancer cell viability and its specific molecular target engagement.
Mechanism of Action
This compound functions by binding to the catalytic SET domain of the NSD2 enzyme, thereby blocking its methyltransferase activity.[2] This inhibition prevents the dimethylation of histone H3 at lysine 36. The reduction in H3K36me2 levels alters chromatin structure and leads to the transcriptional repression of NSD2 target genes.[4][6] Many of these downstream genes are critically involved in cancer cell proliferation, survival, and apoptosis.[7][8][9] Key signaling pathways influenced by NSD2 activity include the NF-κB and PKCα pathways.[3][7]
Data Presentation
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and a derivative. Currently, specific cellular IC50 values for this compound have not been published; however, the provided in vitro data can guide dose-ranging studies in cell-based assays.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | NSD2 | 132 | In vitro HMT assay | [1] |
| This compound-1189 | NSD1 | 418 | In vitro HMT assay | [1] |
| NSD2 | 111 | In vitro HMT assay | [1] | |
| NSD3 | 60 | In vitro HMT assay | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action of this compound in cancer cells.
Caption: General workflow for a cell-based assay using this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., KMS-11, a t(4;14)+ multiple myeloma cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range, based on the in vitro IC50, is 10 µM to 500 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 72-96 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for H3K36me2 Levels
This protocol measures the on-target effect of this compound by quantifying the levels of its direct epigenetic mark, H3K36me2.
Materials:
-
Cancer cells treated with this compound (from a separate culture)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined cellular IC50) for 48-72 hours.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the H3K36me2 signal to the total Histone H3 signal to determine the relative change in methylation levels upon this compound treatment.
-
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Determining the Optimal Concentration of LEM-14 for In Vitro Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LEM-14 is a selective inhibitor of the histone methyltransferase NSD2 (Nuclear SET Domain Containing 2), also known as MMSET or WHSC1. NSD2 is frequently overexpressed in various cancers, most notably in multiple myeloma patients with the t(4;14) translocation, and is implicated in oncogenesis through its regulation of histone H3 lysine (B10760008) 36 dimethylation (H3K36me2). As a targeted epigenetic modifier, determining the precise optimal concentration of this compound for in vitro experiments is critical to ensure specific and reproducible results while avoiding off-target effects and cytotoxicity.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for various in vitro studies. The protocols outlined below cover essential experiments, including cell viability assays to establish a therapeutic window and a target engagement assay to confirm the inhibition of NSD2 methyltransferase activity.
Data Presentation: Summary of Quantitative Data
Effective in vitro studies with this compound require a clear understanding of its potency and cytotoxic profile across different cancer cell lines. The following tables summarize key quantitative data for this compound and a related derivative, providing a baseline for experimental design.
Table 1: In Vitro IC50 Values of this compound and its Derivative
| Compound | Target | In Vitro IC50 (µM) | Notes |
| This compound | NSD2 | 132 | Inactive against NSD1 and NSD3.[1] |
| This compound-1189 | NSD1 | 418 | A derivative of this compound with broader activity. |
| NSD2 | 111 | ||
| NSD3 | 60 |
Table 2: Recommended Human Cancer Cell Lines for this compound Studies
| Cell Line | Cancer Type | Key Characteristics | Recommended Seeding Density (cells/well in 96-well plate) |
| MM.1S | Multiple Myeloma | t(4;14) translocation, NSD2 overexpression | 5,000 - 10,000 |
| KMS-11 | Multiple Myeloma | t(4;14) translocation, NSD2 overexpression | 8,000 - 15,000 |
| NCI-H1299 | Lung Cancer | NSD2 overexpression | 3,000 - 7,000 |
| RPMI-8226 | Multiple Myeloma | NSD2 wild-type (negative control) | 5,000 - 10,000 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Effect of this compound using an MTT Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation and viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MM.1S, NCI-H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines to 80-90% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Count the cells and adjust the concentration to the recommended seeding density (see Table 2).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a complete culture medium. A suggested starting range is from 200 µM down to 0.1 µM in two-fold dilutions.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).
-
Protocol 2: Cellular Target Engagement - In-Cell Western Assay for H3K36me2
This protocol describes a method to quantify the inhibition of NSD2's methyltransferase activity by this compound in a cellular context by measuring the levels of its product, H3K36me2, using an In-Cell Western assay.
Materials and Reagents:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MM.1S)
-
96-well black-walled, clear-bottom plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody: Rabbit anti-H3K36me2
-
Primary Antibody: Mouse anti-Total Histone H3
-
Secondary Antibody: IRDye® 800CW Goat anti-Rabbit IgG
-
Secondary Antibody: IRDye® 680RD Goat anti-Mouse IgG
-
Infrared Imaging System (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the cell seeding and this compound treatment steps as described in Protocol 1, using a 96-well black-walled plate. A concentration range around the predetermined IC50 is recommended.
-
Incubate for a period sufficient to observe changes in histone methylation (e.g., 24-48 hours).
-
-
Cell Fixation and Permeabilization:
-
After treatment, carefully remove the medium.
-
Wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 100 µL of Permeabilization Buffer and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by adding 150 µL of Blocking Buffer to each well and incubating for 1.5 hours at room temperature.
-
Prepare a solution of primary antibodies (anti-H3K36me2 and anti-Total Histone H3) in Blocking Buffer.
-
Remove the Blocking Buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Prepare a solution of fluorescently-labeled secondary antibodies in Blocking Buffer.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20, protected from light.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.
-
Quantify the fluorescence intensity for both H3K36me2 (800 nm) and Total Histone H3 (700 nm) in each well.
-
Normalize the H3K36me2 signal to the Total Histone H3 signal for each well.
-
Plot the normalized H3K36me2 signal against the log of the this compound concentration to determine the cellular EC50 for NSD2 inhibition.
-
Signaling Pathway
Troubleshooting
-
High variability in MTT assay: Ensure even cell seeding and proper mixing of reagents. Check for edge effects in the 96-well plate and consider not using the outer wells for experimental data.
-
No dose-response in MTT assay: The concentration range of this compound may be too low or too high. Test a broader range of concentrations. Ensure the incubation time is sufficient to observe an effect on cell proliferation.
-
Weak signal in In-Cell Western: Optimize antibody concentrations and incubation times. Ensure proper cell permeabilization.
-
High background in In-Cell Western: Increase the duration and number of wash steps. Ensure the blocking step is sufficient.
By following these detailed protocols and considering the provided data, researchers can confidently determine the optimal concentration of this compound for their specific in vitro studies, leading to more accurate and reliable experimental outcomes.
References
Application Notes and Protocols for the Treatment of Multiple Myeloma Cell Lines with an Exemplary Immunomodulatory Agent
Note: Initial searches for "LEM-14" did not yield specific information on a compound with this designation for the treatment of multiple myeloma. Therefore, these application notes utilize Lenalidomide (B1683929) , a well-characterized and clinically relevant immunomodulatory drug (IMiD), as an exemplary agent for treating multiple myeloma cell lines such as KMS-11 and NCI-H929. The protocols and pathways described are based on the known mechanisms of Lenalidomide and established experimental procedures.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow.[1] In vitro studies using established MM cell lines are crucial for understanding the disease biology and for the preclinical evaluation of novel therapeutic agents. Lenalidomide is an IMiD with a complex mechanism of action that includes direct anti-tumor effects, as well as anti-angiogenic and immunomodulatory properties.[2][3] Its primary mechanism involves binding to the Cereblon (CRBN) protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these transcription factors is cytotoxic to multiple myeloma cells.[4]
These application notes provide detailed protocols for the in vitro treatment of the multiple myeloma cell lines KMS-11 and NCI-H929 with Lenalidomide, including methods for assessing cell viability, apoptosis, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize representative data on the effects of Lenalidomide on the KMS-11 and NCI-H929 multiple myeloma cell lines.
Table 1: IC50 Values of Lenalidomide in Multiple Myeloma Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Assay Method |
| KMS-11 | Multiple Myeloma | 72 | 8.5 | CellTiter-Glo® |
| NCI-H929 | Multiple Myeloma | 72 | 12.2 | CellTiter-Glo® |
Table 2: Apoptosis Induction by Lenalidomide in Multiple Myeloma Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |
| KMS-11 | DMSO Control | - | 48 | 5.2 ± 1.1 |
| Lenalidomide | 10 | 48 | 45.8 ± 3.5 | |
| NCI-H929 | DMSO Control | - | 48 | 6.8 ± 1.5 |
| Lenalidomide | 15 | 48 | 52.1 ± 4.2 |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general guidelines for culturing suspension multiple myeloma cell lines.
-
Cell Lines: KMS-11, NCI-H929
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 mM HEPES.[5]
-
Incubator Settings: 37°C, 5% CO2, and 95% humidity.[5]
-
Cell Maintenance:
-
Maintain cell cultures in T-25 or T-75 flasks.
-
Monitor cell density and viability regularly using a hemocytometer and trypan blue exclusion.
-
Keep cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.[5]
-
Split cultures every 2-3 days by diluting the cell suspension with fresh medium to a density of 0.25-0.5 x 10^6 cells/mL for experiments with incubation times greater than 24 hours.[5]
-
-
Cryopreservation:
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Lenalidomide.
-
Materials:
-
96-well white, clear-bottom tissue culture plates
-
KMS-11 or NCI-H929 cells
-
Complete culture medium
-
Lenalidomide stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Prepare serial dilutions of Lenalidomide in complete culture medium.
-
Add the diluted compound to the wells. Include a DMSO-only control.[6]
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[6]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[6]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure luminescence using a plate reader.[6]
-
Normalize the data to the DMSO control and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7]
-
Materials:
-
6-well tissue culture plates
-
KMS-11 or NCI-H929 cells
-
Complete culture medium
-
Lenalidomide
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed 1 x 10^6 cells per well in 6-well plates and treat with Lenalidomide or DMSO control for the desired time (e.g., 48 hours).
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[7]
-
Western Blotting
This protocol is for assessing the levels of specific proteins, such as IKZF1, IKZF3, and apoptosis markers.
-
Materials:
-
KMS-11 or NCI-H929 cells
-
Lenalidomide
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IKZF1, anti-IKZF3, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
-
Procedure:
-
Treat cells with Lenalidomide or DMSO for the desired time.
-
Harvest cells and wash with ice-cold PBS.[6]
-
Lyse cells in RIPA buffer.[6]
-
Centrifuge to pellet cell debris and collect the supernatant.[6]
-
Determine protein concentration using a BCA assay.[6]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[6]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[6][8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Wash the membrane with TBST.[6]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.[6]
-
Visualize protein bands using an ECL detection system.[6][9]
-
Visualizations
Caption: Workflow for testing Lenalidomide on MM cells.
Caption: Lenalidomide's signaling pathway in MM cells.
References
- 1. Apoptosis of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Multiple Myeloma by Polyclonal Rabbit Anti-Human Plasmacytoma Cell Immunoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Dosing and Administration of LEM-14 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEM-14 is a potent and selective inhibitor of the histone methyltransferase NSD2 (Nuclear SET Domain Containing 2), also known as MMSET or WHSC1.[1] NSD2 is a crucial epigenetic regulator that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). Dysregulation of NSD2 activity is implicated in the pathogenesis of various cancers, including multiple myeloma and colorectal cancer, making it a compelling target for therapeutic intervention.[1] These application notes provide a detailed overview of the in vivo administration of this compound in mouse models, based on available preclinical data. The provided protocols are intended to serve as a guide for researchers designing and executing in vivo efficacy studies with this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound in a colorectal cancer xenograft mouse model.
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Mouse Strain | Balb/c nude | [1] |
| Tumor Model | LoVo cell xenograft | [1] |
| Dose | 5 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Dosing Schedule | 2 consecutive daily injections followed by a 2-day interval, repeated for 28 days | [1] |
| Combination Therapy | Ionizing Radiation (IR) | [1] |
| Observed Efficacy | Enhanced anti-tumor efficacy, tumor growth inhibition | [1] |
| Biomarker Modulation | Reduced Ki67 expression | [1] |
| Toxicity | No significant changes in body weight | [1] |
Signaling Pathway
NSD2 plays a critical role in gene regulation through the methylation of H3K36. This epigenetic modification is generally associated with active transcription. Aberrant NSD2 activity can lead to the dysregulation of oncogenic signaling pathways. The following diagram illustrates a simplified model of the NSD2 signaling pathway and its downstream effects in cancer.
Caption: Simplified signaling pathway of the NSD2 histone methyltransferase and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with this compound in a mouse xenograft model. These should be adapted and optimized for specific experimental goals.
LoVo Colorectal Cancer Xenograft Mouse Model
This protocol describes the establishment of subcutaneous LoVo cell xenografts in immunodeficient mice.
Materials:
-
LoVo human colorectal adenocarcinoma cell line
-
Culture medium (e.g., F-12K Medium supplemented with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can enhance tumor take rate)
-
6-8 week old female Balb/c nude mice
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Culture LoVo cells according to standard cell culture protocols.
-
Harvest cells when they reach 70-80% confluency. Wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with culture medium, centrifuge the cell suspension, and discard the supernatant.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel®.
-
Count the cells and adjust the concentration to 5 x 10^6 cells per 100 µL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
Preparation and Administration of this compound
This protocol outlines the preparation and intraperitoneal administration of this compound.
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline). The exact formulation should be determined based on solubility and toxicity studies. A common vehicle might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) and needles (27-gauge)
Procedure:
-
Calculate the required amount of this compound based on the number of mice and the 5 mg/kg dose.
-
Prepare the vehicle solution under sterile conditions.
-
Dissolve the this compound powder in a small amount of DMSO first, then add the other vehicle components sequentially, vortexing between each addition to ensure complete dissolution.
-
The final injection volume for intraperitoneal administration in mice should typically not exceed 10 mL/kg. For a 20g mouse, this would be a maximum of 200 µL.
-
Administer the prepared this compound solution via intraperitoneal injection according to the dosing schedule (2 consecutive days, 2 days off, repeated).
-
A control group of mice should receive vehicle-only injections following the same schedule.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Caption: A representative experimental workflow for evaluating the in vivo efficacy of this compound.
Disclaimer
The provided protocols are for research purposes only and should be performed by trained professionals in accordance with institutional and national guidelines for animal welfare. The specific formulation of this compound and the details of the experimental design may require optimization.
References
Application Notes and Protocols for Utilizing LEM-14 in Histone Methyltransferase (HMT) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical post-translational modification that plays a fundamental role in the regulation of chromatin structure and gene expression. The enzymes responsible for this modification, histone methyltransferases (HMTs), are often dysregulated in various diseases, including cancer. The NSD (Nuclear Receptor Binding SET Domain) family of HMTs, which includes NSD1, NSD2 (also known as MMSET or WHSC1), and NSD3, are particularly important oncogenic drivers in several cancers.[1] Specifically, overexpression of NSD2 is a hallmark of multiple myeloma with the t(4;14) translocation.[2][3]
LEM-14 has been identified as a specific inhibitor of NSD2, making it a valuable tool for studying the biological functions of this oncoprotein and for potential therapeutic development.[1][4] These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based histone methyltransferase assays to characterize its inhibitory activity and cellular effects.
This compound: A Specific Inhibitor of NSD2
This compound was discovered as a specific inhibitor of NSD2 with an in vitro IC50 of 132 μM.[1] It displays selectivity for NSD2 over the closely related family members NSD1 and NSD3.[1] A derivative, this compound-1189, also shows differential inhibition of the NSD family.[1] The availability of such specific inhibitors is crucial for dissecting the precise roles of individual HMTs.
Quantitative Data: In Vitro Inhibitory Activity of this compound and Derivatives
The following table summarizes the reported in vitro half-maximal inhibitory concentrations (IC50) of this compound and its derivative against members of the NSD family of histone methyltransferases.[1] For comparison, IC50 values for other known HMT inhibitors against NSD2 are also included.[2]
| Compound | Target HMT | IC50 (μM) | Assay Type | Reference |
| This compound | NSD2 | 132 | Biochemical | [1] |
| This compound | NSD1 | Inactive | Biochemical | [1] |
| This compound | NSD3 | Inactive | Biochemical | [1] |
| This compound-1189 | NSD2 | 111 | Biochemical | [1] |
| This compound-1189 | NSD1 | 418 | Biochemical | [1] |
| This compound-1189 | NSD3 | 60 | Biochemical | [1] |
| Suramin | NSD2 | 0.3 - 21 | Biochemical | [2] |
| Chaetocin | NSD2 | 3 - 6 | Biochemical | [2] |
Experimental Protocols
Protocol 1: In Vitro Biochemical HMT Assay using a Chemiluminescent Kit
This protocol describes the determination of this compound's IC50 value against NSD2 using a commercially available chemiluminescent assay kit. These kits typically provide a 96-well plate pre-coated with a histone H3 substrate, recombinant NSD2 enzyme, S-adenosylmethionine (SAM), and a specific antibody that recognizes the methylated histone residue.[5][6]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
NSD2 Chemiluminescent Assay Kit (e.g., BPS Bioscience, Cat. No. 79359)[6]
-
Recombinant NSD2 enzyme (if not included in the kit)
-
S-adenosylmethionine (SAM)
-
Assay buffer
-
Primary antibody against the specific histone methylation mark (e.g., H3K36me2)
-
HRP-labeled secondary antibody
-
HRP chemiluminescent substrate
-
White opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 1 nM to 1 mM). Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the this compound dilutions.
-
Enzyme reaction:
-
To each well of the 96-well plate pre-coated with the histone substrate, add 25 µL of assay buffer.
-
Add 5 µL of the diluted this compound or vehicle control.
-
Add 10 µL of recombinant NSD2 enzyme diluted in assay buffer.
-
Initiate the methyltransferase reaction by adding 10 µL of SAM.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
-
Antibody incubation:
-
Wash the wells three times with 200 µL of a suitable wash buffer (e.g., TBST).
-
Add 50 µL of the primary antibody diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Wash the wells three times with 200 µL of wash buffer.
-
Add 50 µL of the HRP-labeled secondary antibody diluted in blocking buffer.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Wash the wells three times with 200 µL of wash buffer.
-
-
Detection:
-
Prepare the HRP chemiluminescent substrate according to the manufacturer's instructions.
-
Add 50 µL of the substrate to each well.
-
Immediately measure the chemiluminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells without enzyme).
-
Plot the percentage of NSD2 inhibition versus the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Assay to Measure Inhibition of H3K36 Dimethylation
This protocol assesses the ability of this compound to inhibit the catalytic activity of NSD2 within a cellular context by measuring the levels of its primary methylation mark, H3K36me2, via Western blotting.[2] U-2 OS cells are a suitable cell line due to their relatively high endogenous expression of NSD2.[7]
Materials:
-
U-2 OS cell line
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
DZNep (as a positive control, if desired)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Seed U-2 OS cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 200 µM) for 48-96 hours. Include a vehicle control (DMSO) and a positive control if desired.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K36me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis and Loading Control:
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K36me2 signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K36me2 levels in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
-
Visualizations
NSD2 Signaling Pathways
NSD2 plays a role in various oncogenic signaling pathways. It can activate PKCα, which in turn influences the PI3K/Akt signaling pathway.[8] NSD2 has also been shown to directly interact with and methylate STAT3, leading to the activation of the STAT3 signaling pathway.[9] Furthermore, NSD2 is implicated in regulating the TGF-β signaling pathway.[10]
Caption: Simplified signaling pathways involving the histone methyltransferase NSD2.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for characterizing a novel HMT inhibitor like this compound, progressing from initial biochemical assays to more complex cell-based and downstream functional assays.
Caption: Workflow for the characterization of the NSD2 inhibitor this compound.
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. amsbio.com [amsbio.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting H3K36me2 Changes Following LEM-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone modifications are critical epigenetic regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. The dimethylation of lysine (B10760008) 36 on histone H3 (H3K36me2) is a key mark associated with transcriptional elongation and the maintenance of genomic integrity.[1][2][3] The levels of H3K36me2 are dynamically regulated by histone methyltransferases (writers) and demethylases (erasers). One of the primary writers of the H3K36me2 mark is the nuclear SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1. Overexpression or activating mutations of NSD2 are linked to various malignancies, making it an attractive therapeutic target.
LEM-14 is a recently identified small molecule inhibitor of NSD2.[4] By targeting the catalytic activity of NSD2, this compound is expected to decrease the global levels of H3K36me2, thereby altering gene expression and impacting cancer cell pathophysiology. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the changes in H3K36me2 levels in cultured cells following treatment with this compound.
Principle
Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate. This protocol outlines the key steps, including cell culture and treatment with this compound, histone extraction, protein quantification, separation of histones by SDS-PAGE, transfer to a membrane, and immunodetection using an antibody specific for H3K36me2. A total histone H3 antibody is used as a loading control to normalize the H3K36me2 signal, ensuring that any observed changes are due to alterations in the methylation status and not variations in the total amount of histone H3.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on H3K36me2 levels. The data is presented as the relative band intensity of H3K36me2 normalized to the total H3 loading control.
| Treatment Group | This compound Concentration (µM) | Treatment Duration (hours) | Normalized H3K36me2 Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 48 | 1.00 | 0.08 |
| This compound | 10 | 48 | 0.65 | 0.06 |
| This compound | 25 | 48 | 0.32 | 0.04 |
| This compound | 50 | 48 | 0.15 | 0.03 |
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., a human multiple myeloma cell line with NSD2 overexpression)
-
Complete cell culture medium
-
This compound (and appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
0.4 N Sulfuric Acid (H₂SO₄)
-
Trichloroacetic acid (TCA)
-
Ice-cold acetone
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
15% Tris-Glycine or Bis-Tris SDS-PAGE gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones)[5]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Anti-H3K36me2 (e.g., Thermo Fisher Scientific Cat# PA5-96117)[6]
-
Primary antibody: Anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibodies)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Detailed Methodology
1. Cell Culture and this compound Treatment
-
Culture the cells in their recommended complete medium to approximately 70-80% confluency.
-
Prepare stock solutions of this compound in the appropriate solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours). Ensure the final concentration of the solvent is consistent across all conditions and does not exceed 0.1%.
2. Histone Extraction (Acid Extraction Method) [7]
-
After treatment, harvest the cells by scraping or trypsinization and wash twice with ice-cold PBS.
-
Centrifuge the cells at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Centrifuge to pellet the nuclei and discard the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with gentle rotation for at least 1 hour or overnight at 4°C to extract the basic histone proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cellular debris.
-
Transfer the supernatant containing the histones to a new tube.
-
Precipitate the histones by adding TCA to a final concentration of 20% and incubate on ice.
-
Centrifuge at high speed for 10 minutes at 4°C to pellet the histones.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in an appropriate volume of sterile water.
3. Protein Quantification
-
Determine the protein concentration of the histone extracts using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing 15-20 µg of histone extract with 4X Laemmli sample buffer.[7]
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 15% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel. The use of high-percentage gels is recommended for better resolution of low molecular weight proteins like histones.[5]
-
Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[5]
-
Verify the transfer efficiency by staining the membrane with Ponceau S.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-H3K36me2 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. A typical starting dilution is 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary and validated) and re-probe with the anti-total Histone H3 antibody, following steps 7-12.
5. Data Analysis
-
Quantify the band intensities for H3K36me2 and total H3 using densitometry software (e.g., ImageJ).
-
Normalize the H3K36me2 band intensity to the corresponding total H3 band intensity for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for Western blot analysis of H3K36me2.
Caption: this compound mechanism of action on H3K36me2.
References
- 1. Global regulation of the histone mark H3K36me2 underlies epithelial plasticity and metastatic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Understanding histone H3 lysine 36 methylation and its deregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. H3K36me2 Polyclonal Antibody (PA5-96117) [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with LEM-14 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in their native chromatin context. This application note provides a detailed protocol for performing ChIP on cells treated with LEM-14, a selective inhibitor of the histone methyltransferase NSD2 (Nuclear SET Domain Containing 2). NSD2 is a crucial enzyme that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active transcription and developmental processes. Dysregulation of NSD2 is implicated in various cancers, making it a key target for drug development. By combining this compound treatment with ChIP, researchers can elucidate the direct impact of NSD2 inhibition on the genomic localization of specific histone modifications and other chromatin-associated proteins.
Principle
The protocol involves treating cultured cells with this compound to inhibit NSD2 activity, followed by standard ChIP procedures. The core steps include in vivo cross-linking of proteins to DNA, chromatin fragmentation, immunoprecipitation of the target protein-DNA complexes using a specific antibody, and subsequent analysis of the co-precipitated DNA. This allows for the identification and quantification of genomic regions where the protein of interest is bound, and how this binding is affected by the inhibition of NSD2.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Treatment
| Cell Line Type | This compound Concentration (µM) | Incubation Time (hours) | Notes |
| Multiple Myeloma (e.g., MM.1S) | 10 - 50 | 24 - 72 | The in vitro IC50 of this compound is 132 µM.[1][2] Cellular assays may require lower concentrations and optimization is recommended. |
| Other Cancer Cell Lines | 10 - 100 | 24 - 72 | Titration of this compound concentration and treatment duration is crucial to determine the optimal window for observing changes in H3K36me2 levels without inducing significant cell death. |
Table 2: Representative Quantitative Changes in Histone Marks Following NSD2 Inhibition
| Histone Modification | Change upon NSD2 Inhibition | Fold Change (Representative) | Method of Quantification |
| H3K36me2 | Decrease | 2 to 3-fold decrease | Mass Spectrometry, ChIP-qPCR, ChIP-seq[3] |
| H3K36me3 | No significant change | ~1-fold (no change) | Mass Spectrometry, Western Blot[3] |
| H3K27me3 | Increase | 1.5 to 2-fold increase | Western Blot, ChIP-qPCR |
| H4K20me2 | No significant change | ~1-fold (no change) | Western Blot[3] |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvesting. For a 15 cm dish, a typical starting density is 5-10 x 10^6 cells.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.
-
Treatment: Add this compound to the cell culture medium to achieve the desired final concentration (refer to Table 1). An equivalent volume of DMSO should be added to control (untreated) cells.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
II. Chromatin Immunoprecipitation Protocol
This protocol is adapted from standard ChIP procedures and should be optimized for the specific cell type and antibody used.
A. Cross-linking
-
Add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%.[4]
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.[4]
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C.
B. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions (power, duration, cycles) is critical.[4]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the sheared chromatin.
C. Immunoprecipitation
-
Dilute the chromatin with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, and protease inhibitors).
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Remove the beads and collect the pre-cleared chromatin. Save a small aliquot as "input" control.
-
Add the specific antibody (e.g., anti-H3K36me2) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C with rotation to capture the antibody-chromatin complexes.
D. Washing and Elution
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
E. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluted chromatin and the input sample to a final concentration of 0.2 M.
-
Incubate at 65°C for at least 4 hours (or overnight) to reverse the cross-links.
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
III. Analysis of Immunoprecipitated DNA
The purified DNA can be analyzed by various methods:
-
qPCR: To quantify the enrichment of specific genomic loci.
-
ChIP-seq: For genome-wide profiling of protein binding sites.
Mandatory Visualization
Caption: Workflow for ChIP with this compound treated cells.
Caption: NSD2 pathway and the inhibitory action of this compound.
References
- 1. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUMOylation inhibition enhances multiple myeloma sensitivity to lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSD2 links dimethylation of histone H3 at lysine 36 to oncogenic programming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols: Preparation of LEM-14 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEM-14 is a small molecule of interest in various research fields. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is essential for accurate stock solution preparation. The molecular weight is a critical parameter for calculating the mass of the compound required to achieve a desired molar concentration.
| Property | Value | Source |
| Molecular Weight | 478.57 g/mol | [1] |
| Solubility | DMSO | [1] |
Note: While this compound is known to be soluble in DMSO, the exact concentration for saturation has not been specified in the available literature. The following protocol provides a standard starting concentration. Researchers should visually confirm complete dissolution and may need to adjust the concentration based on their specific experimental requirements.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro and in vivo studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution: Mass (mg) = 0.01 mol/L x 0.001 L x 478.57 g/mol x 1000 mg/g = 4.7857 mg
-
It is recommended to weigh out a slightly larger mass (e.g., 5 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration.
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully add the calculated amount of this compound powder to the tube. Record the exact mass.
-
-
Adding DMSO:
-
Calculate the precise volume of DMSO needed to achieve a 10 mM concentration based on the actual mass of this compound weighed. Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) x (1 / Desired Concentration (M)) x 1,000,000 (µL/L)
-
For example, if 5.0 mg of this compound was weighed: Volume (µL) = (5.0 mg / 478.57 g/mol ) x (1 / 0.01 M) x 1,000,000 µL/L = 1044.8 µL
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all of the this compound has completely dissolved and no particulate matter is visible. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage:
-
For short-term storage (days to weeks), store the stock solution at 4°C.
-
For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light by using amber vials or by wrapping the tubes in foil.
-
Safety Precautions:
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Recommended storage conditions for LEM-14 powder and solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations for the proper storage and handling of LEM-14 powder and its prepared solutions. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life.
Product Information
This compound is a potent and selective inhibitor of the nuclear receptor binding SET domain protein 2 (NSD2), a histone lysine (B10760008) methyltransferase.[1][2] It is a valuable tool for research in areas such as multiple myeloma and colorectal cancer.[1] Proper storage and handling are essential to prevent degradation and ensure the compound's activity.
Recommended Storage Conditions for this compound Powder
To ensure the long-term stability of this compound in its solid form, it is recommended to store the powder under the following conditions. These recommendations are based on data for closely related compounds and general best practices for chemical storage.
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C | For long-term storage, a constant temperature of -20°C is advised. |
| 4°C | For short-term storage, refrigeration at 4°C is acceptable for up to two years, based on data for similar compounds.[3] | |
| Light | Protect from light | Store in an opaque or amber vial to prevent photodegradation. |
| Humidity | Store in a dry place | Keep the container tightly sealed to minimize moisture exposure. A desiccator can be used for added protection. |
| Inert Atmosphere | Optional | For extended long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential degradation. |
Preparation of this compound Stock Solutions
For most in vitro and in vivo applications, this compound powder will need to be dissolved in a suitable solvent to create a stock solution. It is crucial to use high-purity, anhydrous solvents to maintain the stability of the compound.
Solubility of this compound
The solubility of this compound may vary depending on the solvent. For a related compound, this compound-1189, solubility in DMSO is noted.[4] It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.
Table 2: General Solubility Information for Similar Compounds
| Solvent | Concentration | Notes |
| DMSO | ≥ 2.5 mg/mL | For a derivative, this compound-1189, in a 10% DMSO/90% Corn Oil solution.[4] For another NSD inhibitor, NSD-IN-3, solubility in DMSO is 25 mg/mL.[3] Use of hygroscopic DMSO that has absorbed moisture can significantly impact solubility.[3] |
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. Adjustments may be necessary based on the specific requirements of your experiment.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate this compound Powder: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve a 10 mM concentration.
-
Dissolve: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.[4]
-
Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock will undergo.
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the solution storage section below.
Recommended Storage Conditions for this compound Solutions
The stability of this compound in solution is critical for obtaining reliable experimental results. The following storage conditions are recommended based on data for similar NSD inhibitors.[3][4]
Table 3: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[3][4] Aliquoting is crucial to avoid repeated freeze-thaw cycles.[4] |
| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions.[3][4] |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. It is strongly recommended to prepare single-use aliquots.[4]
-
In Vivo Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions from the stock solution on the day of use.[4]
Experimental Protocols and Visualizations
Experimental Workflow for this compound Solution Preparation and Storage
The following diagram illustrates the general workflow for preparing and storing this compound solutions to ensure optimal stability and performance.
Decision Tree for this compound Storage
This decision tree provides a logical guide for selecting the appropriate storage conditions for both this compound powder and its solutions.
Safety and Handling Precautions
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powder to avoid inhalation.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to your institution's chemical waste disposal procedures.
-
Disposal: Dispose of unused this compound and its containers in accordance with local, state, and federal regulations.
By following these application notes and protocols, researchers can ensure the quality and stability of this compound, leading to more reliable and reproducible experimental outcomes.
References
Application Notes and Protocols for LEM-14 in Colorectal Cancer Cell Lines (HCT116, LoVo)
A Note on "LEM-14": Initial searches for a molecule specifically designated "this compound" in the context of colorectal cancer did not yield definitive results. However, extensive research points to two closely related and highly relevant molecules, METTL14 and CCL14 , as likely subjects of interest given their roles in colorectal cancer pathology. This document provides comprehensive application notes and protocols for both METTL14 and CCL14 in the HCT116 and LoVo colorectal cancer cell lines.
Part 1: METTL14 in Colorectal Cancer Cell Lines
Introduction
Methyltransferase-like 14 (METTL14) is a key component of the N6-methyladenosine (m6A) methyltransferase complex. In colorectal cancer (CRC), METTL14 has been identified as a tumor suppressor. Studies have shown that its expression is frequently downregulated in CRC tissues. The re-expression or overexpression of METTL14 in colorectal cancer cell lines, including HCT116 and LoVo, has been demonstrated to inhibit malignant phenotypes such as proliferation, migration, and invasion.
Data Summary
The following tables summarize the observed effects of METTL14 modulation in HCT116 and LoVo colorectal cancer cell lines based on available literature.
Table 1: Effects of METTL14 Overexpression in HCT116 & LoVo Cells
| Parameter Assessed | Cell Line | Observed Effect of METTL14 Overexpression | Signaling Pathway Implication |
| Cell Proliferation | HCT116, LoVo | Inhibition of cell growth and colony formation. | p53-dependent inhibition of glycolysis. |
| Cell Migration & Invasion | HCT116 | Significant reduction in migratory and invasive capabilities. | Inhibition of SOX4-mediated EMT and PI3K/Akt signaling. |
| Cancer Stem Cell Phenotype | HCT116 | Suppression of mammosphere formation. | Downregulation of β-catenin and its target, NANOG. |
| Glycolysis | HCT116, LoVo | Restrains aerobic glycolysis in p53-wild-type cells. | Repression of SLC2A3 and PGAM1 expression. |
Table 2: Effects of METTL14 Knockdown in HCT116 & LoVo Cells
| Parameter Assessed | Cell Line | Observed Effect of METTL14 Knockdown | Signaling Pathway Implication |
| Cell Proliferation | HCT116, LoVo | Promotion of cell proliferation. | Enhanced glycolysis. |
| Cell Migration & Invasion | HCT116 | Enhanced migratory and invasive potential. | Upregulation of SOX4 and activation of PI3K/Akt signaling. |
| Cancer Stem Cell Phenotype | HCT116 | Enhanced mammosphere formation. | Upregulation of β-catenin and NANOG. |
Signaling Pathways
METTL14 exerts its tumor-suppressive functions in colorectal cancer through the modulation of several key signaling pathways.
Caption: METTL14 signaling pathways in colorectal cancer.
Experimental Protocols
This protocol is for determining the effect of METTL14 modulation on the viability of HCT116 and LoVo cells.
Materials:
-
HCT116 or LoVo cells
-
Complete growth medium (e.g., McCoy's 5A for HCT116, F-12K for LoVo, with 10% FBS)
-
96-well plates
-
Lentiviral particles for METTL14 overexpression or shRNA-mediated knockdown
-
Polybrene
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Transduction:
-
Seed HCT116 or LoVo cells in a 6-well plate and grow to 50-60% confluency.
-
Transduce cells with lentiviral particles for METTL14 overexpression or knockdown in the presence of polybrene (8 µg/mL). Use a non-targeting vector as a control.
-
After 24 hours, replace the medium with fresh complete medium.
-
After 48-72 hours, select transduced cells with an appropriate antibiotic (e.g., puromycin).
-
-
Cell Seeding:
-
Trypsinize and count the selected cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24, 48, and 72 hours.
-
-
CCK-8 Assay:
-
At each time point, add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance from a well with medium and CCK-8 only.
-
Calculate cell viability relative to the control group.
-
This protocol is to quantify apoptosis in HCT116 and LoVo cells following METTL14 modulation.
Materials:
-
Transduced HCT116 or LoVo cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Seed METTL14-modulated and control cells in 6-well plates and grow to 70-80% confluency.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).
-
This protocol is for analyzing the cell cycle distribution of HCT116 and LoVo cells after METTL14 modulation.
Materials:
-
Transduced HCT116 or LoVo cells
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Harvesting:
-
Culture METTL14-modulated and control cells in 6-well plates to 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the DNA content by flow cytometry.
-
Use software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Part 2: CCL14 in Colorectal Cancer Cell Lines
Introduction
C-C motif chemokine ligand 14 (CCL14) is a chemokine that has been implicated in the progression of several cancers. In colorectal cancer, CCL14 expression is often suppressed.[1] Emerging evidence suggests that CCL14 may act as a tumor suppressor by inhibiting cell proliferation and aggressiveness.[1] Its mechanism of action is thought to involve the Wnt/β-catenin signaling pathway.[1] Direct experimental data on the effects of CCL14 on HCT116 and LoVo cell lines is limited in the available literature; therefore, the following protocols are provided as a guide for investigating its potential role in these specific cell lines.
Hypothesized Signaling Pathway
Based on its role in other cancers and its connection to the Wnt pathway, a hypothesized signaling cascade for CCL14 in colorectal cancer is presented below.
Caption: Hypothesized CCL14 signaling in colorectal cancer.
Experimental Workflow and Protocols
To investigate the effects of CCL14 on HCT116 and LoVo cells, a systematic experimental workflow is recommended. The protocols provided for METTL14 (Cell Viability, Apoptosis, and Cell Cycle Analysis) can be adapted for the study of CCL14.
Caption: Experimental workflow for CCL14 functional analysis.
For the investigation of CCL14, researchers can utilize commercially available recombinant CCL14 protein to treat the cells or employ a similar lentiviral transduction approach as described for METTL14 to achieve stable overexpression. The aforementioned protocols for assessing cell viability, apoptosis, and cell cycle can then be applied. Additionally, a transwell migration/invasion assay would be highly relevant to assess the impact of CCL14 on the metastatic potential of HCT116 and LoVo cells.
References
Application Notes and Protocols: LEM-14 as a Tool for Studying NSD2 in Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LEM-14, a selective inhibitor of the histone methyltransferase NSD2, to investigate its role in acute lymphoblastic leukemia (ALL). The protocols detailed below are designed to facilitate research into the biological functions of NSD2 and the therapeutic potential of its inhibition in ALL.
Introduction to NSD2 in Acute Lymphoblastic Leukemia
Nuclear SET Domain Containing 2 (NSD2), also known as MMSET or WHSC1, is a histone lysine (B10760008) methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2).[1][2] Dysregulation of NSD2 activity is implicated in the pathogenesis of various cancers, including acute lymphoblastic leukemia.[3] In pediatric ALL, a recurrent gain-of-function mutation, E1099K, in the catalytic SET domain of NSD2 has been identified, particularly in relapsed cases.[2][4] This mutation enhances the enzyme's methyltransferase activity, leading to a global increase in H3K36me2 levels.[1] This epigenetic alteration is associated with changes in gene expression that promote cell proliferation, survival, and drug resistance.[1][2]
This compound: A Selective Inhibitor of NSD2
This compound is a small molecule inhibitor that specifically targets the catalytic activity of NSD2.[5] It serves as a valuable chemical probe to elucidate the cellular functions of NSD2 and to validate it as a therapeutic target in ALL. This compound exhibits selectivity for NSD2 over the closely related histone methyltransferases NSD1 and NSD3, making it a precise tool for studying NSD2-mediated biological processes.[5]
Data Presentation
Table 1: In Vitro Biochemical Potency and Selectivity of this compound and its Derivative
| Compound | Target | In Vitro IC50 (µM) | Reference |
| This compound | NSD2 | 132 | [5] |
| NSD1 | Inactive | [5] | |
| NSD3 | Inactive | [5] | |
| This compound-1189 | NSD2 | 111 | [5] |
| NSD1 | 418 | [5] | |
| NSD3 | 60 | [5] |
Table 2: Representative Cellular IC50 Values of an NSD2 Inhibitor in Acute Lymphoblastic Leukemia Cell Lines*
| Cell Line | Subtype | NSD2 Status | Representative IC50 (µM) after 72h |
| SEM | B-cell ALL | E1099K heterozygous | ~5 |
| RCH-ACV | B-cell ALL | E1099K heterozygous | ~8 |
| RS4;11 | B-cell ALL | E1099K heterozygous | ~6 |
| REH | B-cell ALL | Wild-type | >25 |
*Note: Data presented are representative values for a potent NSD2 inhibitor and are intended to illustrate the expected cellular potency in ALL cell lines. Specific IC50 values for this compound in these cell lines have not been published and should be determined experimentally.
Table 3: Representative Dose-Dependent Effect of an NSD2 Inhibitor on Global H3K36me2 Levels in an NSD2-Mutant ALL Cell Line (e.g., SEM)*
| Inhibitor Concentration (µM) | H3K36me2 Level (% of Vehicle Control) |
| 0.1 | 95% |
| 1 | 60% |
| 5 | 25% |
| 10 | 10% |
*Note: This table illustrates the expected dose-dependent reduction in H3K36me2 levels upon treatment with an NSD2 inhibitor in a relevant ALL cell line. The precise dose-response for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Western Blot Analysis of H3K36me2 Levels
This protocol describes how to measure changes in global H3K36me2 levels in ALL cell lines following treatment with this compound.
Materials:
-
ALL cell lines (e.g., SEM, RCH-ACV, RS4;11, REH)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for histones)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed ALL cells at a density of 0.5 x 10^6 cells/mL in complete medium. Allow cells to acclimate before treating with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or DMSO for 48-72 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a 15% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K36me2 and Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the relative levels of H3K36me2 normalized to total Histone H3.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of ALL cell lines.
Materials:
-
ALL cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ALL cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, including a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K36me2
This protocol outlines the procedure for performing ChIP to analyze the occupancy of H3K36me2 at specific genomic loci or genome-wide.
Materials:
-
ALL cell lines treated with this compound or DMSO
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing equipment (e.g., sonicator)
-
ChIP dilution buffer
-
Anti-H3K36me2 antibody
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with anti-H3K36me2 antibody or normal IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR or perform library preparation for ChIP-sequencing to assess genome-wide changes in H3K36me2 occupancy.
Visualizations
Caption: NSD2 signaling pathway in acute lymphoblastic leukemia.
Caption: Experimental workflow for studying the effects of this compound.
References
- 1. An Activating Mutation of the NSD2 Histone Methyltransferase Drives Oncogenic Reprogramming in Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NSD2 p.E1099K Mutation is Enriched at Relapse and Confers Drug Resistance in a Cell Context Dependent Manner in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergy Between LEM-14 and EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEM-14 is a novel small molecule inhibitor targeting the histone methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2), which is frequently overexpressed in a variety of malignancies, including multiple myeloma and certain solid tumors.[1][2][3] NSD2 is a key epigenetic modulator that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[1][4] Dysregulation of NSD2 activity contributes to oncogenesis by altering gene expression programs that control cell proliferation, apoptosis, and DNA repair.[1][2]
Recent studies have highlighted the intricate interplay between different epigenetic regulators in cancer. One such interaction is the functional antagonism between H3K36me2, deposited by NSD2, and H3K27me3, a repressive mark laid down by the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the catalytic subunit.[1] In some cancers, the loss of NSD2 function has been linked to resistance to EZH2 inhibitors, suggesting a complex relationship between these two pathways.[5] This provides a strong rationale for exploring the therapeutic potential of co-targeting NSD2 and EZH2 to achieve synergistic anti-cancer effects.
These application notes provide a detailed experimental framework for investigating the synergistic potential between this compound and EZH2 inhibitors in cancer cell lines. The protocols outlined below describe the use of checkerboard assays and isobologram analysis to quantify the degree of synergy.
Biological Rationale for Combination Therapy
The rationale for combining this compound, an NSD2 inhibitor, with an EZH2 inhibitor is rooted in the opposing roles of the histone marks they regulate. NSD2-mediated H3K36me2 is generally associated with transcriptionally active chromatin, while EZH2-mediated H3K27me3 is a hallmark of transcriptional repression.[1] In certain cancer contexts, the balance between these two marks is crucial for maintaining cellular identity and driving oncogenic gene expression programs.
By simultaneously inhibiting both NSD2 and EZH2, it is hypothesized that a more profound and sustained anti-proliferative effect can be achieved. This dual blockade may lead to a "reset" of the epigenetic landscape, reactivating tumor suppressor genes silenced by EZH2 and downregulating oncogenes driven by NSD2.
Experimental Design and Protocols
I. Cell Line Selection and Culture
A critical first step is the selection of appropriate cancer cell lines. Ideally, cell lines with known overexpression or functional dependency on NSD2 and/or EZH2 should be chosen. For example, multiple myeloma cell lines with the t(4;14) translocation, which leads to NSD2 overexpression, are suitable models.[3] Luminal A-like breast cancer cell lines, which can be dependent on EZH2, could also be considered.[6] Standard cell culture protocols appropriate for the selected cell lines should be followed.
II. Single Agent Dose-Response Curves
Prior to synergy studies, it is essential to determine the potency of this compound and the chosen EZH2 inhibitor (e.g., Tazemetostat) as single agents. This is typically achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Protocol: Single Agent IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound and the EZH2 inhibitor in culture medium. A typical concentration range could be from 0.01 µM to 100 µM.
-
Drug Treatment: Remove the overnight culture medium and add the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each drug.
III. Checkerboard Assay for Synergy Analysis
The checkerboard assay is a widely used method to systematically evaluate the interaction between two drugs.[7][8] It involves a two-dimensional titration of both compounds.
Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 2-11) and the EZH2 inhibitor along the y-axis (e.g., rows B-G). Column 1 and row A should contain the highest concentrations of each drug, respectively. Row H and column 12 can serve as single-agent controls and a vehicle control.
-
Drug Combination: This setup creates a matrix of wells with varying concentration combinations of the two drugs.
-
Cell Seeding and Incubation: Seed cells into the prepared plate and incubate for the same duration as the single-agent assay.
-
Viability Assessment: Measure cell viability in each well.
-
Data Analysis and Combination Index (CI) Calculation: The interaction between this compound and the EZH2 inhibitor can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[1][9][10] The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
Specialized software such as CompuSyn can be used for CI calculation and to generate Fa-CI plots (Fraction affected vs. CI).
-
Data Presentation
Quantitative data from the synergy experiments should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Single Agent IC50 Values
| Drug | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) |
| This compound | [Insert Value] | [Insert Value] |
| EZH2 Inhibitor | [Insert Value] | [Insert Value] |
Table 2: Combination Index (CI) Values at 50% Effect (ED50)
| Drug Combination | Ratio (this compound:EZH2i) | Cell Line A (CI Value) | Cell Line B (CI Value) | Interpretation |
| This compound + EZH2 Inhibitor | 1:1 | [Insert Value] | [Insert Value] | [Synergy/Additive/Antagonism] |
| This compound + EZH2 Inhibitor | 1:2 | [Insert Value] | [Insert Value] | [Synergy/Additive/Antagonism] |
| This compound + EZH2 Inhibitor | 2:1 | [Insert Value] | [Insert Value] | [Synergy/Additive/Antagonism] |
Visualizations
Isobologram Analysis
An isobologram provides a graphical representation of drug interactions.[2][3] The concentrations of two drugs required to produce a specific level of effect (e.g., 50% inhibition) are plotted on the x and y axes. A line connecting the IC50 values of the individual drugs represents the line of additivity.[11] Data points for combination treatments that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line suggest antagonism.[11]
References
- 1. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Histone modification and histone modification-targeted anti-cancer drugs in breast cancer: Fundamentals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. oncotarget.com [oncotarget.com]
- 10. biorxiv.org [biorxiv.org]
- 11. NSD2 gene: MedlinePlus Genetics [medlineplus.gov]
Troubleshooting & Optimization
Overcoming the high IC50 of LEM-14 in experiments
Welcome to the technical support center for LEM-14, a selective inhibitor of the histone methyltransferase NSD2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a particular focus on addressing its characteristically high IC50 value.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a specific inhibitor of NSD2 (Nuclear SET Domain Containing 2), also known as MMSET or WHSC1, which is a histone lysine (B10760008) methyltransferase.[1] It has been identified as a valuable tool for studying the biological functions of NSD2.[1] In vitro studies have shown that this compound is selective for NSD2 and does not significantly inhibit the closely related histone methyltransferases NSD1 and NSD3 at similar concentrations.[1]
Q2: What is the reported IC50 of this compound?
The reported in vitro IC50 of this compound for NSD2 is approximately 132 μM.[1] It is important to note that this value was determined in a cell-free biochemical assay. Cellular IC50 values may be higher and can vary depending on the cell line and experimental conditions.
Q3: Why is the IC50 of this compound so high?
A high IC50 in the micromolar range, like that of this compound, can be attributed to several factors, including:
-
Binding Affinity: The intrinsic binding affinity of this compound to the active site of NSD2 might be moderate.
-
Cellular Permeability: The compound may have poor membrane permeability, limiting its access to the intracellular target.
-
Cellular Efflux: Active efflux by membrane transporters can reduce the intracellular concentration of the compound.[2][3][4]
-
Compound Stability: this compound might be unstable in cell culture media or susceptible to metabolic degradation by cells.
-
Assay Conditions: The specific conditions of the assay, such as substrate concentration (e.g., S-adenosylmethionine), can influence the apparent IC50 value.[5]
Q4: Can I use this compound in cell-based assays given its high IC50?
Yes, this compound can be used in cell-based assays, but its high IC50 necessitates careful experimental design and optimization. It is crucial to establish a dose-response curve in your specific cell system to determine the effective concentration range. Be prepared to use concentrations in the high micromolar range.
Q5: Are there any derivatives of this compound with improved potency?
Yes, a derivative named this compound-1189 has been developed.[1] While it shows activity against NSD1, NSD2, and NSD3, its IC50 values are still in the micromolar range.[1]
Troubleshooting Guide: Overcoming the High IC50 of this compound
This guide provides practical steps to address challenges you might encounter when working with this compound's high IC50.
Problem 1: Difficulty achieving 50% inhibition in a biochemical assay.
Possible Causes:
-
Incorrect protein concentration.
-
Suboptimal substrate concentrations.
-
Inaccurate this compound concentration.
-
Degradation of this compound.
Troubleshooting Steps:
-
Verify Protein Activity: Ensure your NSD2 enzyme is active. Run a positive control with a known substrate and without any inhibitor.
-
Optimize Substrate Concentrations: The IC50 of competitive inhibitors is dependent on the concentration of the substrate. Consider using a lower concentration of S-adenosylmethionine (SAM), the cofactor for NSD2, to potentially lower the apparent IC50 of this compound.
-
Confirm this compound Concentration: Double-check the weighing and dilution calculations for your this compound stock solution.
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a powder stock for each experiment to avoid degradation.
Problem 2: High variability in IC50 values between experiments.
Possible Causes:
-
Inconsistent cell passage number or health.
-
Variations in cell seeding density.
-
Inconsistent incubation times.
-
Lot-to-lot variability of reagents (e.g., serum, media).
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a narrow passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
-
Optimize Seeding Density: Determine and strictly adhere to an optimal cell seeding density that avoids both sparse and overgrown cultures during the experiment.
-
Control Incubation Time: Precisely control the duration of this compound exposure in your experiments.
-
Test Reagent Lots: Before starting a large series of experiments, test new lots of critical reagents like fetal bovine serum to ensure they do not significantly alter cell growth or drug sensitivity.
Problem 3: No observable effect in cell-based assays at concentrations up to 200 μM.
Possible Causes:
-
Poor cell permeability of this compound.
-
Active efflux of this compound from the cells.
-
Rapid metabolism of this compound.
-
The chosen cellular phenotype is not sensitive to NSD2 inhibition.
Troubleshooting Steps:
-
Increase Concentration Range: Carefully extend the concentration range of this compound in your dose-response experiments.
-
Assess Cellular Uptake: If possible, use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound.
-
Use Efflux Pump Inhibitors: Co-incubate cells with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if this enhances the effect of this compound.[6]
-
Evaluate Target Engagement: Utilize a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that this compound is binding to NSD2 inside the cells.[7][8][9]
-
Choose a Sensitive Readout: Ensure your assay is directly linked to NSD2 activity. For example, measure changes in H3K36me2 levels, a known mark deposited by NSD2.
Data Presentation
Table 1: Reported IC50 Values for this compound and its Derivative
| Compound | Target | In Vitro IC50 (μM) | Reference |
| This compound | NSD2 | 132 | [1] |
| This compound | NSD1 | Inactive | [1] |
| This compound | NSD3 | Inactive | [1] |
| This compound-1189 | NSD1 | 418 | [1] |
| This compound-1189 | NSD2 | 111 | [1] |
| This compound-1189 | NSD3 | 60 | [1] |
Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay for NSD2
This protocol describes a general method to determine the IC50 of this compound against NSD2 in a biochemical assay.
Materials:
-
Recombinant human NSD2 enzyme
-
Histone H3 substrate (or a relevant peptide)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter paper and filtration apparatus
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction plate, add the assay buffer, NSD2 enzyme, and the histone H3 substrate.
-
Add the different concentrations of this compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto filter paper and immersing it in trichloroacetic acid (TCA).
-
Wash the filter paper multiple times with TCA and then ethanol (B145695) to remove unincorporated ³H-SAM.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular H3K36me2 Western Blot Assay
This protocol outlines a method to assess the effect of this compound on the NSD2-mediated H3K36me2 mark in cells.
Materials:
-
Cell line of interest (e.g., a multiple myeloma cell line with t(4;14) translocation)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle control for 24-72 hours.
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against H3K36me2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal. Plot the normalized signal against the this compound concentration.
Visualizations
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioivt.com [bioivt.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
Troubleshooting inconsistent results with LEM-14
Welcome to the technical support center for LEM-14, a selective inhibitor of the histone methyltransferase NSD2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a specific small molecule inhibitor of the oncoprotein NSD2 (Nuclear Receptor Binding SET Domain Protein 2), a histone lysine (B10760008) methyltransferase. It has been identified as a tool for studying the biology of the NSD family of enzymes and as a step towards developing therapeutic inhibitors, particularly for cancers like multiple myeloma where NSD2 is implicated.[1]
Q2: What is the selectivity profile of this compound and its derivatives?
A2: this compound is highly selective for NSD2. It is reported to be inactive against the closely related histone methyltransferases NSD1 and NSD3. A derivative, this compound-1189, shows differential inhibition across the NSD family.[1]
Q3: In which research areas is this compound primarily used?
A3: this compound is primarily utilized in cancer research, with a specific focus on malignancies driven by NSD2 dysregulation, such as multiple myeloma with the t(4;14) translocation.[1] It serves as a chemical probe to investigate the biological functions of NSD2 in gene expression and chromatin regulation.
Troubleshooting Inconsistent Results
This section provides guidance on common issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 Values in Enzymatic Assays
Possible Causes:
-
Substrate Quality and Concentration: The purity and concentration of the histone substrate (e.g., recombinant nucleosomes) and the methyl donor S-adenosylmethionine (SAM) are critical. Variations can significantly impact enzyme kinetics and inhibitor potency.
-
Enzyme Activity: The specific activity of the recombinant NSD2 enzyme can vary between batches or due to storage conditions.
-
Assay Format: Different assay technologies (e.g., radiometric, chemiluminescent, AlphaLISA) have varying sensitivities and can be prone to different types of interference.
-
Incubation Times: Incorrect incubation times for the enzyme-inhibitor pre-incubation or the enzymatic reaction can lead to inaccurate IC50 values.
Solutions:
-
Quality Control: Ensure consistent quality and concentration of all reagents, including substrates and cofactors.
-
Enzyme Validation: Always qualify new batches of NSD2 enzyme to ensure consistent activity.
-
Assay Optimization: Optimize the assay parameters, including enzyme and substrate concentrations, and incubation times, for your specific conditions.
-
Orthogonal Assays: Confirm key findings using an alternative assay format to rule out technology-specific artifacts.[2]
Issue 2: Low or No Activity in Cell-Based Assays
Possible Causes:
-
Cell Permeability: this compound may have limited permeability across the cell membrane in your specific cell line.
-
Compound Stability: The compound may be unstable in cell culture media over the course of the experiment.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, preventing it from reaching its intracellular target.
-
Cell Line Specificity: The dependence on NSD2 activity can vary significantly between different cell lines.
Solutions:
-
Permeability Assessment: If possible, perform experiments to assess the intracellular concentration of this compound.
-
Time-Course and Dose-Response: Conduct experiments with varying incubation times and a wider range of concentrations.
-
Efflux Pump Inhibitors: Consider co-incubation with known efflux pump inhibitors to assess this possibility, though this can introduce confounding factors.
-
Target Engagement: Utilize a cellular target engagement assay to confirm that this compound is binding to NSD2 within the cell. This could involve techniques like cellular thermal shift assays (CETSA).
-
Positive Controls: Ensure that positive control compounds with known cell permeability and activity on the NSD2 pathway are included in your experiments.
Issue 3: Suspected Off-Target Effects
Possible Causes:
-
While this compound is reported to be selective against NSD1 and NSD3, it may interact with other cellular targets, especially at higher concentrations.
-
Phenotypes observed may be independent of NSD2 methyltransferase activity.
Solutions:
-
Dose-Response Analysis: Carefully analyze the dose-response curves for observed phenotypes. Off-target effects often occur at higher concentrations than on-target effects.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a resistant form of NSD2 to confirm that the observed phenotype is due to NSD2 inhibition.
-
Profiling: For critical findings, consider profiling this compound against a broader panel of kinases and methyltransferases to identify potential off-target interactions.
-
Use of a Structurally Unrelated Inhibitor: Confirm key phenotypes with a structurally different NSD2 inhibitor to reduce the likelihood that the effect is due to an off-target activity of the specific chemical scaffold of this compound.
Quantitative Data Summary
| Compound | Target | In Vitro IC50 (µM) | Notes |
| This compound | NSD2 | 132 | Inactive against NSD1 and NSD3.[1] |
| This compound-1189 | NSD1 | 418 | A derivative of this compound.[1] |
| NSD2 | 111 | ||
| NSD3 | 60 |
Experimental Protocols
Protocol 1: In Vitro NSD2 Enzymatic Assay (AlphaLISA Format)
This protocol is adapted from a general method for NSD2 inhibitor screening and can be used for determining the IC50 of this compound.[3]
Materials:
-
Recombinant human NSD2 enzyme
-
Recombinant human histones or nucleosomes
-
S-adenosylmethionine (SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
AlphaLISA Acceptor beads (e.g., anti-digoxigenin coated)
-
AlphaLISA Donor beads (e.g., streptavidin-coated)
-
Biotinylated anti-H3K36me2 antibody
-
Digoxigenin-labeled histone H3 peptide substrate
-
384-well white microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme Reaction:
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing NSD2 enzyme and the digoxigenin-labeled histone H3 peptide substrate in assay buffer.
-
Initiate the reaction by adding 4 µL of SAM in assay buffer.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of a solution containing the biotinylated anti-H3K36me2 antibody and AlphaLISA acceptor beads in detection buffer.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add 5 µL of streptavidin-coated AlphaLISA donor beads in detection buffer.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.[4][5][6][7][8]
Protocol 2: Cell-Based Assay for NSD2 Inhibition (Western Blot)
This protocol assesses the ability of this compound to inhibit the methylation of histone H3 at lysine 36 (H3K36me2) in a cellular context.[2]
Materials:
-
A suitable cell line (e.g., a multiple myeloma cell line with t(4;14) translocation like KMS-11)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 24-72 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Analysis:
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.
-
Quantify the band intensities and normalize the H3K36me2 signal to the total Histone H3 signal.
-
Plot the normalized H3K36me2 levels against the this compound concentration.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the NSD2 signaling pathway.
Caption: Workflow for determining the in vitro IC50 of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing LEM-14 treatment duration for maximum effect
LEM-14 Technical Support Center
Welcome to the technical support resource for this compound, a selective inhibitor of the MEK1/2 signaling pathway. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your experiments for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for starting experiments with this compound?
A1: For initial experiments, we recommend a concentration range of 10 nM to 1 µM. The optimal concentration is cell-type dependent. A dose-response experiment is advised to determine the IC50 value for your specific cell line.
Q2: How long does it take for this compound to inhibit ERK1/2 phosphorylation?
A2: Inhibition of p-ERK1/2 is typically observed within 30 minutes to 2 hours of treatment. However, the optimal duration to observe downstream effects, such as changes in gene expression or cell proliferation, will be longer and requires a time-course experiment.
Q3: I am observing significant cell toxicity even at low concentrations. What could be the cause?
A3: While this compound is designed for high specificity, off-target effects or high sensitivity in certain cell lines can lead to toxicity. Consider the following:
-
Reduce Treatment Duration: For highly sensitive cell lines, shorter exposure times may be sufficient to achieve MEK1/2 inhibition without inducing cell death.
-
Lower Serum Concentration: Components in serum can sometimes interact with compounds. Try reducing the serum percentage in your culture medium during treatment.
-
Confirm On-Target Effect: Ensure the observed toxicity correlates with the inhibition of p-ERK1/2. Use a rescue experiment by introducing a constitutively active form of ERK if possible.
Q4: My western blot results for p-ERK1/2 are inconsistent after this compound treatment. What should I do?
A4: Inconsistent western blot results can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guides
Guide 1: Inconsistent p-ERK1/2 Inhibition
This guide helps you troubleshoot unreliable western blot results for phosphorylated ERK1/2 following this compound treatment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent p-ERK inhibition.
Experimental Protocols & Data
Protocol 1: Optimizing this compound Treatment Duration
This protocol details a time-course experiment to determine the optimal treatment duration for maximal inhibition of ERK1/2 phosphorylation.
Signaling Pathway Overview
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Methodology:
-
Cell Culture: Plate HeLa cells in a 6-well plate at a density of 5x10^5 cells/well and culture overnight.
-
Starvation: The next day, starve the cells in serum-free medium for 6 hours to reduce basal p-ERK levels.
-
Stimulation & Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat cells with 100 nM this compound (or vehicle control) for the indicated durations (see table below).
-
After pre-treatment, stimulate the cells with 20 ng/mL EGF for 10 minutes.
-
-
Cell Lysis: Immediately after stimulation, wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein lysate on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and β-Actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Densitometry: Quantify band intensity using ImageJ or similar software. Normalize p-ERK levels to total ERK and then to the stimulated control.
Experimental Workflow
Caption: Workflow for optimizing this compound treatment duration.
Data Summary: Time-Dependent Inhibition of p-ERK
The following table summarizes the results from the time-course experiment described above.
| Treatment Duration (minutes) | This compound (100 nM) Concentration | Normalized p-ERK Level (Relative to Stimulated Control) | Standard Deviation |
| 0 (Stimulated Control) | Vehicle | 1.00 | 0.08 |
| 30 | 100 nM | 0.45 | 0.05 |
| 60 | 100 nM | 0.15 | 0.03 |
| 120 | 100 nM | 0.05 | 0.02 |
| 240 | 100 nM | 0.04 | 0.02 |
Assessing the stability of LEM-14 in cell culture media
Welcome to the technical support center for LEM-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent and storage conditions for this compound stock solutions?
A: this compound is soluble in DMSO. For long-term storage, it is recommended to prepare aliquots of the stock solution in DMSO and store them at -20°C for up to 3 months or -80°C for up to one year. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2]
Q2: How should I prepare working solutions of this compound in cell culture media?
A: To prepare a working solution, dilute the DMSO stock solution of this compound directly into your cell culture medium (e.g., DMEM, RPMI-1640) to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to your cells, typically below 0.5%.[3][4] Always prepare fresh working solutions for each experiment.
Q3: What is the expected stability of this compound in aqueous-based culture media at 37°C?
A: The chemical stability of this compound in aqueous media at 37°C over extended periods (e.g., 24, 48, 72 hours) should be experimentally determined. Factors such as pH and media components can influence compound degradation.[2][5] It is recommended to perform a stability assessment under your specific experimental conditions.
Q4: Can this compound bind to plasticware or serum proteins in the culture media?
A: Like many small molecules, this compound may exhibit non-specific binding to plasticware or serum proteins, such as albumin, present in the culture medium.[2][5] This can reduce the effective concentration of the inhibitor available to the cells. Using low-binding plates and including appropriate controls in your experiments can help mitigate and account for these effects.[5]
Q5: I am observing a decrease in the activity of this compound in my long-term experiments. What could be the cause?
A: A loss of this compound activity over time in cell culture can be due to several factors, including degradation in the aqueous culture medium, improper storage of stock solutions, or adsorption to plasticware.[1][3] The compound may be susceptible to hydrolysis or oxidation at 37°C.[1][3] It is also important to ensure that the stock solutions have not undergone multiple freeze-thaw cycles.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[3] Consider a cell-free assay if the target is known to confirm compound activity. |
| Cells appear stressed or die at all concentrations tested, including very low ones. | The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[3][4] |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. Incomplete solubilization of the compound. | Ensure precise and consistent timing for sample collection and processing. Confirm the complete dissolution of the compound in the stock solution and media.[5] |
| Compound disappears from the media, but no degradation products are detected. | The compound may be binding to the plastic of the cell culture plates or pipette tips. The compound could be rapidly internalized by cells. | Use low-protein-binding plates and pipette tips.[5] Include a control without cells to assess non-specific binding. Analyze cell lysates to determine the extent of cellular uptake.[5] |
| A color change is observed in the stock or working solution. | Chemical degradation or oxidation of the compound. | This can be triggered by exposure to light, air, or reactive impurities. Assess the integrity of the compound before use. Store solutions protected from light and consider purging with an inert gas.[6] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a cell-free culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
Acetonitrile (B52724) with 0.1% formic acid (precipitation solution)
-
96-well plates (low-binding plates are recommended)
Methodology:
-
Preparation of Working Solution: Prepare a 10 µM working solution of this compound in the desired cell culture medium by diluting a 10 mM DMSO stock solution. Ensure the final DMSO concentration is ≤ 0.1%.[2]
-
Incubation: Dispense the working solution into multiple wells of a 96-well plate. Place the plate in a humidified incubator at 37°C with 5% CO2.[2]
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), remove an aliquot from a well. The t=0 sample should be taken immediately after preparation.[2]
-
Sample Preparation for Analysis: To each 100 µL aliquot of the media sample, add 200 µL of cold acetonitrile with 0.1% formic acid containing an appropriate internal standard. Vortex and centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at t=0.
Hypothetical Stability Data of this compound
The following table presents hypothetical stability data for this compound in common cell culture media at 37°C. Note: This is example data and should be confirmed experimentally.
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 8 | 85 | 80 |
| 24 | 60 | 52 |
| 48 | 35 | 28 |
| 72 | 15 | 10 |
Visualizations
References
Technical Support Center: Addressing Poor Solubility of LEM-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility with the compound LEM-14.
Troubleshooting Guide
Issue: this compound is precipitating out of my aqueous buffer.
This is a common issue for hydrophobic compounds like this compound. The following steps provide a systematic approach to troubleshoot and improve its solubility.
1. Initial Characterization and Solvent Screening
Before attempting complex formulations, it is crucial to understand the basic solubility profile of this compound.
-
Question: How do I perform an initial solubility screen for this compound?
-
Answer: A kinetic solubility assay is a good starting point. This involves preparing a high-concentration stock solution of this compound in an organic solvent (e.g., DMSO) and then serially diluting it into your aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility limit.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add your aqueous buffer.
-
Add small volumes of the this compound stock solution to the buffer to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or plate reader at 620 nm. An increase in turbidity indicates precipitation.
-
Alternatively, the concentration of the soluble compound can be quantified by HPLC after centrifugation to remove any precipitate.
Data Presentation: Hypothetical Solubility of this compound in Common Solvents
-
| Solvent | Solubility (µg/mL) | Notes |
| Water | < 1 | Practically insoluble. |
| PBS (pH 7.4) | < 1 | Insoluble in physiological buffer. |
| DMSO | > 20,000 | High solubility in a polar aprotic solvent. |
| Ethanol | 5,000 | Moderate solubility. |
| PEG 400 | 15,000 | Good solubility in a non-ionic polymer. |
2. pH Modification
If this compound has ionizable functional groups, adjusting the pH of the aqueous solution can significantly impact its solubility.
-
Question: How do I determine if pH adjustment can improve this compound solubility?
-
Answer: You will first need to know the pKa of this compound. For an acidic compound, increasing the pH above its pKa will deprotonate it, making it more soluble in aqueous media. For a basic compound, decreasing the pH below its pKa will protonate it, increasing its solubility.
Experimental Protocol: pH-Dependent Solubility Assay
-
Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9, 11).
-
Add a known excess amount of solid this compound to each buffer.
-
Shake or stir the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Data Presentation: Hypothetical pH-Dependent Solubility of this compound
-
| pH | Solubility (µg/mL) | Putative Ionization State |
| 3.0 | 0.5 | Neutral (if acidic pKa is higher) |
| 5.0 | 1.2 | Partially Ionized (approaching pKa) |
| 7.4 | 15.8 | Mostly Ionized |
| 9.0 | 55.2 | Fully Ionized |
3. Use of Co-solvents
For non-ionizable compounds or when pH modification is not sufficient, the use of co-solvents can be an effective strategy.[1][2][3]
-
Question: Which co-solvents are suitable for this compound and how do I test them?
-
Answer: Common co-solvents for in vitro research include DMSO, ethanol, PEG 400, and propylene (B89431) glycol.[3] The choice of co-solvent will depend on the experimental system and downstream applications. It is crucial to keep the final concentration of the organic co-solvent as low as possible to avoid artifacts.
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare stock solutions of this compound in various co-solvents (e.g., 10 mM in DMSO, 5 mM in Ethanol).
-
Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add a small volume of the this compound stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.
-
Observe for precipitation immediately and after a defined incubation period (e.g., 2 hours).
-
Quantify the soluble this compound concentration as described in the pH-dependent solubility assay.
Data Presentation: Hypothetical Solubility of this compound with Co-solvents
-
| Co-solvent | Concentration (% v/v) | This compound Solubility (µM) |
| DMSO | 1% | 5 |
| DMSO | 5% | 25 |
| Ethanol | 5% | 15 |
| Ethanol | 10% | 40 |
| PEG 400 | 10% | 60 |
4. Formulation with Surfactants
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.[4][5]
-
Question: How can I use surfactants to solubilize this compound?
-
Answer: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 are commonly used. The surfactant concentration should be above its critical micelle concentration (CMC) to ensure micelle formation.
Experimental Protocol: Surfactant-based Solubilization
-
Prepare aqueous solutions of the chosen surfactant at various concentrations above and below its CMC.
-
Add a high-concentration stock of this compound (in an organic solvent) to the surfactant solutions and vortex thoroughly.
-
Allow the solutions to equilibrate.
-
Visually inspect for any precipitation or cloudiness.
-
Determine the concentration of solubilized this compound by a suitable analytical method after filtration or centrifugation.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I observe poor solubility of this compound?
A1: The first step is to perform a basic solubility screening in different solvents, including your aqueous buffer and common organic solvents like DMSO and ethanol. This will give you a baseline understanding of this compound's solubility characteristics.
Q2: My experiment is sensitive to organic solvents. What are my options?
A2: If organic co-solvents are not an option, you can explore pH modification (if this compound is ionizable) or the use of surfactants. Another advanced technique is the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules to enhance their aqueous solubility.[1]
Q3: I have solubilized this compound in a DMSO-containing buffer, but it precipitates over time. What can I do?
A3: This indicates that your solution is likely supersaturated and thermodynamically unstable. You can try to either decrease the final concentration of this compound or increase the percentage of the co-solvent. Alternatively, using a different solubilization technique, such as forming a solid dispersion, might provide a more stable formulation.[4]
Q4: Can I use sonication to dissolve this compound?
A4: Sonication can help to break down solid aggregates and speed up the dissolution process. However, it does not increase the equilibrium solubility of the compound. If this compound is poorly soluble, it will likely precipitate out of solution after sonication ceases.
Q5: What are solid dispersions and how can they help with this compound solubility?
A5: A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier matrix.[4][6] This can enhance the dissolution rate and apparent solubility by presenting the drug in an amorphous state and improving its wettability.[3] Common carriers include polymers like PVP and PEGs.[3] Preparing a solid dispersion is a more advanced technique that involves methods like solvent evaporation or melt extrusion.[7][8]
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Caption: Logical relationships between different solubilization strategies for this compound.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
Mitigating potential cytotoxicity of LEM-14 in sensitive cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LEM-14, a selective inhibitor of the histone methyltransferase NSD2. The information herein is intended to help mitigate potential cytotoxicity in sensitive cell lines and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the oncoprotein NSD2 (Nuclear Receptor Binding SET Domain Protein 2), a histone lysine (B10760008) methyltransferase.[1] NSD2 is responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2), an epigenetic mark crucial for chromatin regulation.[2][3] By inhibiting NSD2, this compound is designed to alter gene expression programs that are dependent on this epigenetic modification, which can be particularly relevant in cancers driven by NSD2 dysregulation, such as multiple myeloma with the t(4;14) translocation.[1][4][5]
Q2: Why am I observing high levels of cytotoxicity in my cell line after this compound treatment?
While this compound is designed to be selective for NSD2, cytotoxicity can occur in sensitive cell lines due to a variety of factors:
-
On-target cytotoxicity: The intended inhibitory action of this compound on NSD2 can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on NSD2 activity for their survival and proliferation.[3][4]
-
Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended toxic effects. While this compound is reported to be specific for NSD2 over the closely related NSD1 and NSD3, comprehensive off-target profiling may not be fully available.[1]
-
Cell line sensitivity: Some cell lines are inherently more sensitive to perturbations in epigenetic regulation. This can be due to their genetic background, proliferation rate, or metabolic state.
-
Experimental conditions: Suboptimal cell culture conditions, such as nutrient deprivation or high cell density, can exacerbate the cytotoxic effects of any drug, including this compound.
Q3: What are the typical signs of cytotoxicity I should look for?
Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation, often measured by assays like MTT or CellTiter-Glo.
-
Morphological changes such as cell shrinkage, rounding, detachment from the culture surface, and the appearance of apoptotic bodies.
-
Induction of apoptosis, which can be confirmed by assays that detect caspase activation, DNA fragmentation (TUNEL assay), or changes in membrane asymmetry (Annexin V staining).
-
Cell cycle arrest at specific phases, which can be analyzed by flow cytometry.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at Expected IC50 Concentrations
If you are observing higher-than-expected cytotoxicity, consider the following troubleshooting steps:
1. Optimize Concentration and Exposure Time:
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. It is possible that your cells are more sensitive than those in published reports.
-
Experimental Protocol:
-
Seed cells at a consistent density in a multi-well plate.
-
Treat cells with a range of this compound concentrations (e.g., from 0.1 µM to 200 µM).
-
Assess cell viability at different time points (e.g., 24, 48, and 72 hours).
-
Determine the lowest concentration and shortest exposure time that elicits the desired biological effect with minimal cytotoxicity.
-
2. Co-treatment with Antioxidants:
-
Rationale: Epigenetic drugs can sometimes induce oxidative stress, contributing to cytotoxicity. Co-treatment with an antioxidant may help mitigate these effects.
-
Recommendation: Consider co-incubating your cells with N-acetylcysteine (NAC) or Vitamin E.
-
Experimental Protocol:
-
Pre-treat cells with a range of antioxidant concentrations for 1-2 hours before adding this compound.
-
Continue to co-incubate with the antioxidant and this compound for the duration of the experiment.
-
Include controls for the antioxidant alone to ensure it does not affect your experimental endpoint.
-
Assess cell viability and the specific on-target effect of this compound.
-
Table 1: Recommended Starting Concentrations for Antioxidant Co-treatment
| Antioxidant | Recommended Starting Concentration |
| N-acetylcysteine (NAC) | 1 - 10 mM |
| Vitamin E (Trolox) | 50 - 200 µM |
3. Modify Cell Culture Conditions:
-
Rationale: Cells under stress from suboptimal culture conditions can be more susceptible to drug-induced toxicity.
-
Recommendations:
-
Serum Concentration: Ensure you are using the recommended serum concentration for your cell line. Serum starvation can sensitize some cells to drug treatment.
-
Cell Confluency: Avoid letting your cells become over-confluent before or during treatment, as this can induce stress and alter their response to drugs.
-
Media Freshness: Use fresh culture medium for your experiments to ensure nutrient levels are optimal.
-
Issue 2: Distinguishing On-Target from Off-Target Cytotoxicity
It is crucial to determine if the observed cytotoxicity is a result of NSD2 inhibition or an unrelated off-target effect.
1. Rescue Experiment with Downstream Effectors:
-
Rationale: If the cytotoxicity is on-target, it may be possible to "rescue" the cells by providing a key downstream product that is depleted due to NSD2 inhibition. The specific rescue agent would depend on the elucidated downstream pathways of NSD2 in your cell model.
2. Use a Structurally Different NSD2 Inhibitor:
-
Rationale: If a different small molecule inhibitor of NSD2 with a distinct chemical scaffold produces the same cytotoxic phenotype, it is more likely that the effect is on-target.
3. This compound Inactive Analog Control:
-
Rationale: If available, using a structurally similar but biologically inactive analog of this compound as a negative control can help differentiate specific on-target effects from non-specific toxicity.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes.
Caption: Experimental workflow for mitigating this compound cytotoxicity.
Caption: Hypothetical signaling pathway of this compound induced cytotoxicity.
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from LEM-14 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving LEM-14, a selective inhibitor of the histone methyltransferase NSD2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific small molecule inhibitor of the oncoprotein NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[3] This epigenetic mark is generally associated with active gene transcription. By binding to the catalytic domain of NSD2, this compound blocks its methyltransferase activity, leading to a reduction in global H3K36me2 levels. This can, in turn, alter gene expression and inhibit the proliferation of cancer cells where NSD2 is overexpressed or hyperactive.[2]
Q2: In which cancer types is NSD2 inhibition with this compound expected to be most effective?
A2: NSD2 is frequently overexpressed in multiple myeloma, particularly in cases with the t(4;14) translocation.[1][2] This translocation places the NSD2 gene under the control of a potent immunoglobulin heavy chain enhancer, leading to its high expression. Therefore, this compound is expected to be most effective in t(4;14)-positive multiple myeloma cell lines and patient-derived samples.[4] Efficacy is also being explored in other cancers with NSD2 dysregulation, such as certain types of acute lymphoblastic leukemia (ALL) and solid tumors.
Q3: What are the expected downstream effects of NSD2 inhibition by this compound?
A3: The primary downstream effect of this compound is a decrease in H3K36me2 levels. This alteration in the epigenetic landscape leads to changes in the expression of NSD2 target genes. These genes are often involved in critical cellular processes such as cell growth, adhesion, and DNA damage response.[2] For example, inhibition of NSD2 has been shown to suppress the transcription of oncogenes like IRF4 in multiple myeloma.[4] Additionally, NSD2 has been implicated in the activation of signaling pathways such as Wnt/β-catenin and NF-κB, so inhibition by this compound may lead to the downregulation of these pathways.[3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and its Derivative
This table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and its derivative, this compound-1189, against various histone methyltransferases of the NSD family.
| Compound | Target | IC50 (µM) | Selectivity Notes |
| This compound | NSD2 | 132 | Inactive against NSD1 and NSD3 |
| This compound-1189 | NSD1 | 418 | Differentially inhibits NSD family members |
| NSD2 | 111 | ||
| NSD3 | 60 |
Data sourced from Shen Y, et al. (2019).[1]
Mandatory Visualizations
Caption: Signaling pathway of NSD2 and its inhibition by this compound.
Caption: General experimental workflow for testing this compound efficacy.
Troubleshooting Guide
Q4: My in vitro HMT assay shows a much higher IC50 for this compound than the reported 132 µM. What could be the issue?
A4: Several factors could contribute to this discrepancy:
-
Reagent Quality: Ensure the recombinant NSD2 enzyme is active and the S-adenosyl-L-methionine (SAM) cofactor is not degraded. Prepare fresh SAM solutions for each experiment.
-
Assay Conditions: The inhibitory activity of compounds can be sensitive to assay conditions. Check the pH and salt concentration of your assay buffer. Ensure the incubation time is sufficient for the enzymatic reaction to proceed in the linear range.
-
This compound Solubility and Stability: this compound has a relatively high IC50, suggesting it may have solubility issues at higher concentrations. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the aqueous assay buffer. Visually inspect for any precipitation. The final DMSO concentration in the assay should be consistent across all wells and ideally below 1%.
-
Incorrect Reagent Concentrations: Double-check the final concentrations of the enzyme, substrate (histone peptide or nucleosome), and SAM in the assay.
Q5: I am not observing a significant decrease in the viability of my cancer cell line after treatment with this compound, even at high concentrations. Why might this be?
A5: This could be due to several biological and technical reasons:
-
Cell Line Dependency: The anti-proliferative effects of NSD2 inhibitors are highly dependent on the cell's reliance on NSD2 activity. Confirm that your chosen cell line has high NSD2 expression or a known NSD2-activating mutation (e.g., t(4;14) in multiple myeloma).[4] Cell lines lacking this dependency will likely be insensitive to this compound.
-
Compound Permeability and Efflux: The compound may have poor cell permeability or be actively removed from the cells by efflux pumps. Consider using cell lines with known efflux pump expression profiles or co-treatment with an efflux pump inhibitor as a control experiment.
-
Insufficient Treatment Duration: Epigenetic changes can take time to manifest as a phenotypic effect. The reduction in H3K36me2 and subsequent changes in gene expression and cell viability may require prolonged exposure to the inhibitor. Consider extending the treatment duration (e.g., 72-96 hours or longer), replenishing the compound if it is unstable in culture media.
-
Experimental Setup: Ensure accurate cell seeding densities. Overly confluent cells may show reduced sensitivity to anti-proliferative agents. Also, verify the accuracy of your viability assay (e.g., MTT, CellTiter-Glo) and ensure you are within the linear range of detection.
Q6: I see a reduction in cell viability, but Western blot analysis does not show a corresponding decrease in global H3K36me2 levels. How can I interpret this?
A6: This is an unexpected result that warrants careful investigation:
-
Off-Target Effects: It is possible that at the concentrations used, this compound is exerting its cytotoxic effect through an off-target mechanism unrelated to NSD2 inhibition. To test this, you could perform a rescue experiment by overexpressing a drug-resistant mutant of NSD2 or perform a knockdown of NSD2 using siRNA/shRNA to see if it phenocopies the effect of this compound.
-
Antibody Issues: The antibody used for detecting H3K36me2 may not be specific or sensitive enough. Validate your antibody using positive and negative controls (e.g., cell lysates from NSD2-knockdown and wild-type cells).
-
Timing of Analysis: The cytotoxic effect might precede the global reduction in H3K36me2, or the reduction might be transient. Perform a time-course experiment to analyze both cell viability and H3K36me2 levels at different time points post-treatment.
-
Localized vs. Global Changes: It's theoretically possible that this compound affects H3K36me2 at specific gene loci critical for survival without causing a detectable change in the global levels. Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq) for H3K36me2 at specific NSD2 target gene promoters could investigate this possibility.
Experimental Protocols
Protocol: In Vitro Histone Methyltransferase (HMT) Inhibition Assay
This protocol is a general template for measuring the inhibition of NSD2 by this compound using a colorimetric or fluorescence-based assay format.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).
-
Reconstitute recombinant human NSD2 enzyme to a stock concentration in an appropriate buffer.
-
Prepare a histone H3 peptide substrate or recombinant nucleosome stock solution.
-
Prepare a stock solution of S-adenosyl-L-methionine (SAM) in water. Aliquot and store at -80°C.
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
-
Assay Procedure:
-
Create a serial dilution of this compound in 100% DMSO. Then, dilute these into the Assay Buffer to the desired final concentrations. Include a vehicle control (DMSO only).
-
In a 96-well or 384-well assay plate, add the diluted this compound or vehicle control.
-
Add the NSD2 enzyme to each well (except for the "no enzyme" control wells).
-
Add the histone substrate to all wells.
-
Initiate the enzymatic reaction by adding SAM to all wells.
-
Incubate the plate at 37°C for 60-90 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction according to the specific kit manufacturer's instructions (e.g., by adding a stop solution).
-
Wash the plate multiple times with a provided wash buffer.
-
Add a primary antibody that specifically recognizes H3K36me2 and incubate at room temperature for 60 minutes.
-
Wash the plate to remove the unbound primary antibody.
-
Add an HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.
-
Wash the plate to remove the unbound secondary antibody.
-
Add the colorimetric or chemiluminescent substrate and allow the signal to develop.
-
Read the absorbance or luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" control wells) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NSD2 as a Promising Target in Hematological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Batch-to-batch variability of LEM-14 and its impact on experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LEM-14, a selective inhibitor of the histone methyltransferase NSD2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific inhibitor of the histone lysine (B10760008) methyltransferase NSD2 (also known as MMSET or WHSC1).[1] Its primary mechanism of action is to block the catalytic activity of NSD2, thereby preventing the di-methylation of histone H3 at lysine 36 (H3K36me2).[2][3] This epigenetic modification is crucial for regulating gene expression, and its dysregulation is implicated in various cancers, particularly multiple myeloma.[1][4][5][6][7]
Q2: My experimental results with this compound are inconsistent between different batches. What could be the cause?
A2: Batch-to-batch variability is a potential issue with any chemical compound. For this compound, this could manifest as differences in purity, concentration of the active compound, or the presence of inactive isomers or impurities. These variations can significantly impact the effective concentration of the inhibitor in your experiments, leading to inconsistent results. We recommend performing a quality control check on each new batch.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: For long-term storage, this compound should be stored at -20°C in a desiccated environment. For short-term use, it can be stored at 0°C. Stock solutions are typically prepared in DMSO. To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What should I check?
A4: Several factors could contribute to a lack of inhibitory effect. First, confirm the viability and health of your cells. Second, verify the final concentration of this compound in your assay. Issues with solubility or degradation can reduce the effective concentration. Third, ensure that the incubation time is sufficient for this compound to exert its effect on NSD2 and subsequently on histone methylation and gene expression. Finally, consider the specific cell line you are using, as the expression and dependence on NSD2 can vary.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for this compound across different experiments.
This is a common issue that can arise from variability in the compound, assay conditions, or biological system.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Batch-to-Batch Variability of this compound | Procure a Certificate of Analysis (CoA) for each batch to verify purity and identity. If possible, perform an in-house quality control check such as HPLC or mass spectrometry. |
| Inaccurate Compound Concentration | Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes and re-verify calculations. |
| Solubility Issues | This compound is typically dissolved in DMSO. Ensure the compound is fully dissolved in the stock solution. When preparing working solutions, avoid precipitation by not exceeding the solubility limit in your final assay buffer. Visually inspect for any precipitate.[8] |
| Compound Degradation | Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. Prepare fresh working solutions for each experiment. |
| Variations in Assay Conditions | Standardize all assay parameters, including cell density, incubation times, temperature, and reagent concentrations. |
| Cell Line Instability | Use cells within a consistent passage number range. Genetic drift in cell lines can alter their sensitivity to inhibitors. |
Data Presentation: Hypothetical Batch-to-Batch Variability of this compound
The following table illustrates a hypothetical scenario of batch-to-batch variability in this compound, which could account for experimental inconsistencies.
| Batch Number | Purity (by HPLC) | Concentration of Stock Solution (10 mM in DMSO, Verified by UV-Vis) | In Vitro IC50 against NSD2 (µM) | Notes |
| LEM14-2024A | 98.5% | 10.1 mM | 135 µM | Meets specifications. |
| LEM14-2024B | 95.2% | 9.6 mM | 155 µM | Lower purity, resulting in a slightly higher IC50. |
| LEM14-2024C | 99.1% | 8.9 mM | 130 µM | High purity, but lower verified concentration, likely due to weighing error or residual solvent. |
| LEM14-2024D | 97.8% | 10.0 mM | 140 µM | Within acceptable range. |
Experimental Protocols
Key Experiment: In Vitro NSD2 Histone Methyltransferase (HMT) Assay
This protocol outlines a general procedure for determining the IC50 of this compound against NSD2 in a biochemical assay.
Materials:
-
Recombinant human NSD2 enzyme
-
Histone H3 substrate (e.g., recombinant H3 or nucleosomes)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid and vials
-
Filter paper and filtration apparatus
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, NSD2 enzyme, and the histone H3 substrate.
-
Add Inhibitor: Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Initiate Reaction: Start the reaction by adding ³H-SAM to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Filtration: Transfer the reaction mixture to a filter paper and wash with 70% ethanol (B145695) to remove unincorporated ³H-SAM.
-
Quantification: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: NSD2 Signaling Pathway and Inhibition by this compound.
Caption: In Vitro NSD2 HMT Assay Workflow.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Strategies to enhance the potency of LEM-14 in cellular assays
Welcome to the technical support center for LEM-14, a selective inhibitor of the NSD2 histone methyltransferase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the use of this compound in cellular assays and enhance its experimental potency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the oncoprotein NSD2 (Nuclear SET Domain Containing 2), also known as MMSET or WHSC1.[1] NSD2 is a histone lysine (B10760008) methyltransferase that plays a crucial role in chromatin regulation.[1] By inhibiting the catalytic activity of NSD2, this compound aims to modulate gene expression and affect downstream cellular processes.
Q2: My initial experiments with this compound show a lower-than-expected potency (high IC50 value). What are the common initial steps to address this?
A2: A discrepancy between expected and observed potency is a common issue in early-stage cellular assays.[2] Here are the recommended initial steps:
-
Confirm Compound Integrity: Ensure your stock of this compound has been properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.[3]
-
Verify Target Expression: Confirm that your cell line of interest expresses NSD2 at a sufficient level for inhibition to produce a measurable effect.
-
Optimize Assay Conditions: Systematically evaluate and optimize key assay parameters such as cell density, incubation time, and serum concentration.[3][4]
-
Assess Cellular Uptake: Poor membrane permeability can significantly reduce the effective intracellular concentration of a compound.[5][6] Consider assays to evaluate the cell permeability of this compound.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
High variability between replicate wells or experiments can mask the true effect of this compound.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.[4] |
| Edge Effects in Plates | Evaporation in the outer wells of a microplate can concentrate media components and affect cell health.[4] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Inaccurate Compound Dilution | Pipetting errors, especially during serial dilutions, can introduce significant variability. Use calibrated pipettes and prepare a master mix of each concentration to add to replicate wells. |
| Variable Incubation Times | For kinetic assays, ensure that the timing of reagent addition and plate reading is consistent across all plates and experiments. Automated liquid handlers can improve precision. |
Issue 2: this compound Shows Potency in Biochemical Assays but is Weak in Cellular Assays
This is a frequent challenge in drug discovery, often pointing to issues with cellular availability or target engagement.[2]
Strategies to Enhance Cellular Potency
-
Increase Incubation Time: The inhibitory effect of this compound on downstream markers (e.g., histone methylation) may be time-dependent. A time-course experiment is recommended to find the optimal duration of treatment.[3]
-
Reduce Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailable concentration.[3] Test the effects of this compound in media with reduced serum (e.g., 2%) or in serum-free conditions, if your cells can tolerate it for the duration of the assay.
-
Enhance Cellular Uptake: If low permeability is suspected, several strategies can be explored. These range from simple modifications of the experimental protocol to more complex chemical modifications of the compound.
| Strategy | Principle | Advantages | Considerations |
| Use of Permeabilizing Agents | A low concentration of a gentle detergent (e.g., digitonin) can transiently permeabilize the cell membrane. | Quick to implement for mechanistic studies. | Can introduce non-physiological artifacts and cytotoxicity. Not suitable for long-term assays. |
| Prodrug Strategy | Modifying this compound with a lipophilic moiety to increase passive diffusion. The moiety is cleaved intracellularly to release the active drug.[5] | Can significantly improve bioavailability.[7] | Requires chemical synthesis and validation. The cleavage efficiency can vary between cell types. |
| Nanoparticle Formulation | Encapsulating this compound in a lipid-based or polymeric nanoparticle to facilitate entry into the cell, often via endocytosis.[7] | Protects the compound from degradation and can improve solubility and uptake.[7] | Requires formulation development and characterization. The uptake mechanism may vary. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol aims to identify the optimal duration of this compound treatment for observing a significant biological effect.
Methodology
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a fixed concentration of this compound (e.g., 3x the expected IC50) and a vehicle control (e.g., 0.1% DMSO).[3]
-
Time Points: At various time points (e.g., 6, 12, 24, 48, and 72 hours), terminate the experiment.[3]
-
Assay Readout: Perform the desired assay to measure the downstream effect of NSD2 inhibition (e.g., quantification of H3K36me2 levels by immunofluorescence or Western blot).
-
Data Analysis: Plot the measured response against time for both the this compound treated and vehicle control groups to identify the time point with the maximal differential effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA is a powerful method to verify that this compound is binding to its intended target (NSD2) within the complex environment of the cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology
-
Cell Culture and Treatment: Culture a sufficient number of cells and treat them with this compound or a vehicle control for a predetermined time.
-
Harvest and Lysis: Harvest the cells and lyse them to create a cell lysate containing the proteins.
-
Heating Gradient: Aliquot the lysate into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Separation of Soluble Fraction: Centrifuge the tubes to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of soluble NSD2 at each temperature using Western blotting.
-
Data Analysis: Plot the percentage of soluble NSD2 against temperature. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action in the cell nucleus.
Caption: Workflow for a cell-based immunofluorescence assay.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low potency.
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. marinbio.com [marinbio.com]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Improving cellular uptake and bioavailability of periplocymarin-linoleic acid prodrug by combining PEGylated liposome - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the micromolar potency of LEM-14 in experimental design
Welcome to the technical support center for LEM-14. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experimental design involving this compound, a selective inhibitor of the histone lysine (B10760008) methyltransferase NSD2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the NSD2 (Nuclear SET Domain Containing 2) protein, also known as MMSET or WHSC1.[1] NSD2 is a histone lysine methyltransferase, an enzyme that adds methyl groups to histone proteins, specifically at histone H3 lysine 36 (H3K36). This methylation is a key epigenetic mark that regulates gene expression. NSD2 is considered an oncoprotein, particularly in multiple myeloma cases with the t(4;14) translocation.[1] this compound inhibits the catalytic activity of NSD2, thereby preventing H3K36 methylation and altering gene expression patterns that contribute to cancer cell growth.
References
Validation & Comparative
Comparing the efficacy of LEM-14 to other NSD2 inhibitors (e.g., RK-552)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NSD2 inhibitor LEM-14 with another notable inhibitor, RK-552. The information presented is based on available experimental data to assist researchers in evaluating these compounds for their studies.
Introduction to NSD2 and its Inhibition
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a crucial role in regulating gene expression by catalyzing the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2). Dysregulation of NSD2 activity, often through genetic alterations leading to its overexpression, is implicated in various cancers, including multiple myeloma with the t(4;14) translocation. This makes NSD2 an attractive therapeutic target, and the development of small molecule inhibitors is an active area of research.
This guide focuses on two such inhibitors: this compound, identified through virtual screening, and RK-552, discovered via high-throughput screening.
Comparative Efficacy of this compound and RK-552
Biochemical and Cellular Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound, its derivative this compound-1189, and the cellular effects of RK-552.
| Inhibitor | Target | Assay Type | IC50 / Effect | Cell Lines | Reference |
| This compound | NSD2 | In vitro enzymatic | 132 µM | - | |
| NSD1 | In vitro enzymatic | > 1000 µM | - | ||
| NSD3 | In vitro enzymatic | Inactive | - | ||
| This compound-1189 | NSD2 | In vitro enzymatic | 111 µM | - | |
| NSD1 | In vitro enzymatic | 418 µM | - | ||
| NSD3 | In vitro enzymatic | 60 µM | - | ||
| RK-552 | NSD2 | Cytotoxicity | Significantly cytotoxic at clinically relevant concentrations | t(4;14)+ MM cell lines (KMS28-BM, KMS34, KMS26, NCI-H929, KMS11) | |
| - | Cytotoxicity | Less sensitive | t(4;14)- MM cell lines (RPMI8226, KMM1, SKMM1, JJN3, KMS21) |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
From the available data, this compound demonstrates specific, although micromolar, inhibitory activity against NSD2 in biochemical assays. Its derivative, this compound-1189, shows slightly improved potency against NSD2 but also inhibits NSD1 and NSD3. In contrast, RK-552 has demonstrated significant cytotoxic effects in multiple myeloma cell lines that overexpress NSD2, suggesting on-target activity in a cellular context.
Mechanism of Action and Downstream Effects
NSD2 inhibitors function by binding to the catalytic SET domain of the enzyme, blocking its methyltransferase activity. This leads to a reduction in global H3K36me2 levels, which in turn can reactivate tumor suppressor genes, induce apoptosis, and inhibit cell proliferation. RK-552 has been shown to decrease H3K36me2 levels in a dose- and time-dependent manner in t(4;14)+ multiple myeloma cells.
The following diagram illustrates the general mechanism of action for NSD2 inhibitors.
NSD2 Signaling Pathways
NSD2 is involved in several signaling pathways that are critical for cancer cell proliferation, survival, and tumor growth. Understanding these pathways provides context for the therapeutic potential of NSD2 inhibitors.
Head-to-Head Comparison: LEM-14 and BIX-01294 Selectivity in Epigenetic Research
In the landscape of epigenetic drug discovery, the selective inhibition of histone methyltransferases (HMTs) is a critical goal for therapeutic development and for dissecting the intricate roles of these enzymes in cellular processes. This guide provides a head-to-head comparison of the selectivity profiles of two prominent HMT inhibitors: LEM-14, a specific inhibitor of NSD2, and BIX-01294, a well-established inhibitor of G9a and GLP. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the target engagement of these small molecules.
Summary of Selectivity Profiles
The selectivity of a chemical probe is paramount to its utility in both basic research and clinical applications. Off-target effects can lead to confounding experimental results and unforeseen toxicities. Here, we summarize the known selectivity data for this compound and BIX-01294 against a panel of histone methyltransferases.
| Compound | Primary Target(s) | IC50 (µM) | Other Targets Investigated | Activity |
| This compound | NSD2 | 132[1] | NSD1, NSD3 | Inactive[1] |
| BIX-01294 | G9a | 1.7 - 2.7[2] | GLP | 0.7 - 0.9[2][3] |
| PRMT1, SET7/9, ESET, SUV39H1 | No significant activity | |||
| DNMT1, DNMT3A | No significant inhibition[4][5] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
In-Depth Look at this compound Selectivity
This compound has been identified as a specific inhibitor of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1] NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). Dysregulation of NSD2 activity is implicated in several cancers, making it an attractive therapeutic target.
Available data indicates that this compound exhibits a high degree of selectivity for NSD2 over its close homologs, NSD1 and NSD3.[1] An in vitro study reported an IC50 value of 132 µM for NSD2, while showing no significant inhibition of NSD1 and NSD3 at comparable concentrations.[1] This specificity is crucial for elucidating the distinct biological functions of NSD2. Further comprehensive screening against a broader panel of methyltransferases is needed to fully characterize the off-target profile of this compound.
In-Depth Look at BIX-01294 Selectivity
BIX-01294 is a widely used chemical probe that targets the euchromatic histone-lysine N-methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes are the primary writers of histone H3 lysine 9 mono- and dimethylation (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.
BIX-01294 demonstrates potent inhibition of both G9a and GLP, with IC50 values typically in the low micromolar range.[2][3] Studies have shown IC50 values for G9a to be between 1.7 µM and 2.7 µM, and for GLP between 0.7 µM and 0.9 µM.[2][3] Its selectivity has been assessed against a limited number of other histone methyltransferases, including PRMT1, SET7/9, ESET, and SUV39H1, where it showed no significant activity.[6] Furthermore, it did not significantly inhibit the DNA methyltransferases DNMT1 and DNMT3A.[4][5] While BIX-01294 is considered a selective G9a/GLP inhibitor, its activity against a more comprehensive panel of methyltransferases has not been extensively reported in a single study.
Signaling Pathways and Experimental Workflow
To visualize the cellular context of these inhibitors and the methods used to evaluate them, the following diagrams are provided.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. AID 504332 - qHTS Assay for Inhibitors of Histone Lysine Methyltransferase G9a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity | PLOS One [journals.plos.org]
Validating the On-Target Effects of LEM-14 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the on-target effects of LEM-14, a potent and selective inhibitor of the histone methyltransferase NSD2. We present detailed protocols for key validation assays, comparative data with other NSD2 inhibitors, and an overview of the downstream signaling pathways affected by this compound.
Executive Summary
This compound is a small molecule inhibitor that specifically targets the catalytic activity of NSD2, a histone lysine (B10760008) methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2). Dysregulation of NSD2 activity is implicated in various cancers, including multiple myeloma and colorectal cancer, making it a compelling therapeutic target.[1] Validating that a compound like this compound engages its intended target in a cellular context is a critical step in drug development. This guide outlines a suite of assays to confirm the on-target effects of this compound, from direct target engagement to the modulation of downstream cellular pathways.
Comparative Analysis of NSD2 Inhibitors
The landscape of NSD2 inhibitors includes several compounds with varying potencies and selectivities. This compound distinguishes itself through its high selectivity for NSD2 over other NSD family members, NSD1 and NSD3. The following table summarizes the in vitro potency of this compound and other notable NSD2 inhibitors.
| Compound | Target(s) | IC50 (µM) | Reference |
| This compound | NSD2 | 132 | [Biochem. Biophys. Res. Commun. 2019, 508, 102-108] |
| This compound-1189 | NSD1, NSD2, NSD3 | 418 (NSD1), 111 (NSD2), 60 (NSD3) | [Biochem. Biophys. Res. Commun. 2019, 508, 102-108] |
| RK-552 | NSD2 | Not specified in provided context | [Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+] |
| BIX-01294 | G9a, NSD1, NSD2, NSD3 | Not specified in provided context | [Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+] |
| UNC6934 | NSD2 (PWWP1 domain) | Not specified in provided context | [A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization] |
Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of this compound, a multi-pronged approach employing biochemical, cellular, and biophysical assays is recommended.
Western Blot for H3K36me2 Reduction
Principle: Inhibition of NSD2 by this compound is expected to decrease the levels of its primary catalytic product, H3K36me2. Western blotting provides a straightforward method to quantify this change.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., KMS-11, a multiple myeloma cell line with high NSD2 expression) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
-
Histone Extraction: Harvest cells and perform acid extraction of histones. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and resuspend in sulfuric acid to extract histones.
-
Protein Quantification: Quantify the extracted histone concentration using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K36me2 (e.g., rabbit anti-H3K36me2) overnight at 4°C.
-
As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for H3K36me2 and normalize to the total Histone H3 loading control.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
Principle: ChIP-qPCR allows for the quantification of H3K36me2 enrichment at specific genomic loci. Treatment with this compound should lead to a reduction in H3K36me2 at NSD2 target genes.
Detailed Protocol:
-
Cell Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle as described above.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest cells, lyse them, and isolate the nuclei.
-
Sonify the chromatin to generate DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K36me2 or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a PCR purification kit.
-
Perform quantitative PCR (qPCR) using primers specific for known NSD2 target gene promoters and a negative control region.
-
-
Data Analysis: Calculate the enrichment of H3K36me2 at the target loci relative to the input and normalize to the IgG control.
NanoBRET™ Target Engagement Assay
Principle: This assay measures the direct binding of this compound to NSD2 in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged NSD2 and a fluorescent tracer that binds to the same pocket as the inhibitor.
Detailed Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a vector expressing NSD2 fused to NanoLuc® luciferase and a vector for a fluorescently-tagged histone H3 (as a binding partner to localize NSD2 to chromatin).
-
Cell Plating and Treatment: Plate the transfected cells in a white, 96-well plate. Add a fluorescent tracer that binds to the active site of NSD2. Then, add varying concentrations of this compound or a vehicle control.
-
BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal using a plate reader equipped with appropriate filters.
-
Data Analysis: A decrease in the BRET signal upon addition of this compound indicates displacement of the tracer and therefore, target engagement. Calculate the IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. Binding of this compound to NSD2 is expected to increase its melting temperature.
Detailed Protocol:
-
Cell Treatment and Heating: Treat intact cells with this compound or a vehicle control. Heat the cell suspensions at a range of temperatures in a thermal cycler.
-
Cell Lysis and Separation of Soluble and Aggregated Proteins: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble NSD2 at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble NSD2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Downstream Signaling Pathways and Experimental Workflows
NSD2-mediated H3K36me2 is a key epigenetic mark that influences gene expression programs involved in cell proliferation, differentiation, and survival. Inhibition of NSD2 by this compound is expected to impact these pathways.
NSD2 Signaling Pathway
Caption: NSD2 inhibition by this compound blocks H3K36me2, altering gene expression and downstream pathways.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for validating this compound on-target effects in cells.
Logical Relationship of Validation Assays
Caption: Logical flow from target engagement to cellular phenotype for this compound validation.
Conclusion
Validating the on-target effects of this compound requires a combination of robust and orthogonal assays. This guide provides a framework for researchers to confidently assess the cellular activity of this compound, from direct binding to its target NSD2, to the downstream consequences on histone methylation and gene expression. The presented protocols and comparative data will aid in the rigorous evaluation of this compound as a selective NSD2 inhibitor for further development.
References
How does LEM-14 compare to its predecessor, LEM-06?
An Objective Comparison of LEM-14 and its Predecessor, LEM-6
For researchers, scientists, and drug development professionals utilizing wearable technology for data acquisition and monitoring, the selection of appropriate hardware is critical. This guide provides a detailed comparison of the this compound smartwatch and its predecessor, the LEM-6. While the query referenced "LEM-06," publicly available information indicates that the likely predecessor in this product line is the LEM-6. This comparison is based on publicly available specifications and reviews to provide an objective overview for technical evaluation.
Quantitative Data Summary
The following tables summarize the key technical specifications of the this compound and LEM-6, offering a clear comparison of their hardware and software capabilities.
Table 1: Core Hardware Specifications
| Feature | This compound | LEM-6 |
| Processor | MediaTek MT6762 (Helio P22) | MediaTek MTK6580 |
| RAM | 4 GB | 1 GB |
| Internal Storage | 64 GB | 16 GB |
| Display Type | IPS LCD | AMOLED |
| Screen Size | 1.69 inches | 1.4 inches |
| Resolution | 450 x 450 pixels | 400 x 400 pixels |
| Battery Capacity | 1600 mAh | 550 mAh |
Table 2: Connectivity and Sensors
| Feature | This compound | LEM-6 |
| Cellular Connectivity | 4G LTE (Nano-SIM) | 3G (Nano-SIM) |
| Wi-Fi | Yes | Yes |
| Bluetooth | 5.0 | 4.0 |
| GPS | Yes | Yes |
| Heart Rate Monitor | Yes | Yes |
| Pedometer | Yes | Yes |
Table 3: Physical and Environmental Specifications
| Feature | This compound | LEM-6 |
| Front Camera | 8 MP | Not Available |
| Side Camera | 13 MP | Not Available |
| Operating System | Android 10 | Android 5.1 |
| Water Resistance | 5ATM & IP68 | IP67 |
| Weight | 90g | Not specified |
Methodologies for Performance Evaluation
Detailed experimental protocols for performance metrics such as battery life, sensor accuracy, and processing speed are not publicly released by the manufacturer. The performance data cited in public reviews are typically based on user experience under normal usage conditions, which may include a combination of standby, active use of applications, and connectivity to cellular and Wi-Fi networks. For rigorous scientific applications, independent validation of sensor accuracy and battery performance under controlled conditions is recommended.
Key Architectural and Performance Differences
The this compound represents a significant technological advancement over the LEM-6. The upgrade in the processor from the MediaTek MTK6580 to the MT6762, combined with a fourfold increase in RAM, provides substantially more computational power.[1][2] This enhancement is critical for applications requiring real-time data processing or the use of more demanding third-party applications from the Google Play Store.
The this compound operates on Android 10, a more modern and secure operating system compared to the LEM-6's Android 5.1.[2][3] This allows for better compatibility with current applications and improved system functionalities.
A major divergence in hardware is the inclusion of dual cameras in the this compound (an 8 MP front camera and a 13 MP side camera), a feature entirely absent in the LEM-6.[1] This capability can be leveraged for video conferencing, and visual data capture in various research settings.
The battery capacity of the this compound is nearly three times that of the LEM-6 (1600 mAh vs. 550 mAh), leading to a significantly longer operational duration between charges.[1][2] Furthermore, the this compound boasts a higher water and dust resistance rating of 5ATM and IP68, compared to the IP67 rating of the LEM-6, offering greater durability in diverse environmental conditions.[1][2]
Visualized Feature Comparison
The following diagrams illustrate the evolution of key features from the LEM-6 to the this compound and a simplified workflow for data acquisition.
References
Cross-reactivity profiling of LEM-14 against other methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the methyltransferase inhibitor LEM-14, focusing on its cross-reactivity against other methyltransferases. The information is intended to assist researchers in evaluating the selectivity of this compound and designing relevant experimental controls.
Introduction to this compound
This compound is a small molecule inhibitor identified as a specific antagonist of NSD2 (Nuclear Receptor Binding SET Domain Protein 2), a histone lysine (B10760008) methyltransferase.[1][2] NSD2 is a member of the NSD family of methyltransferases (including NSD1 and NSD3) and is implicated in various cancers, including multiple myeloma.[1] The therapeutic potential of targeting NSD2 has led to the development of inhibitors like this compound. Understanding the selectivity profile of such inhibitors is crucial for interpreting experimental results and predicting potential off-target effects.
Comparative Inhibitory Activity
The inhibitory potency of this compound and its derivative, this compound-1189, has been characterized against the core members of the NSD family. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Compound | Target Methyltransferase | IC50 (µM) |
| This compound | NSD1 | Inactive |
| NSD2 | 132 [1][2] | |
| NSD3 | Inactive | |
| This compound-1189 | NSD1 | 418 |
| NSD2 | 111 | |
| NSD3 | 60 |
Table 1: Comparative IC50 values of this compound and its derivative against NSD family methyltransferases. Data sourced from public research findings.[1]
Proposed Cross-Reactivity Profiling Panel
To further characterize the selectivity of this compound, a broader cross-reactivity screen against a panel of diverse methyltransferases is recommended. Based on panels used for profiling other NSD2 inhibitors, a suggested list of targets would include representatives from different families of methyltransferases:
-
Histone Lysine Methyltransferases (KMTs):
-
SETD7
-
G9a (EHMT2)
-
GLP (EHMT1)
-
SUV39H1
-
EZH2
-
DOT1L
-
-
Protein Arginine Methyltransferases (PRMTs):
-
PRMT1
-
PRMT5
-
-
DNA Methyltransferases (DNMTs):
-
DNMT1
-
DNMT3A
-
Experimental Protocol: In Vitro NSD2 Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against NSD2 using the incorporation of a radiolabeled methyl group.
Materials:
-
Recombinant human NSD2 enzyme
-
Histone H3 peptide (e.g., H3K36) or full-length histone H3 as substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
S-adenosyl-L-methionine (SAM), unlabeled
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation fluid
-
Microplate scintillation counter
-
Trichloroacetic acid (TCA)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 1 mM down to low micromolar concentrations.
-
Reaction Mix Preparation: Prepare a master mix containing the assay buffer, unlabeled SAM, and the histone substrate.
-
Enzyme Preparation: Dilute the recombinant NSD2 enzyme to the desired working concentration in assay buffer.
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound compound or DMSO (for control wells) to the wells of the 96-well plate.
-
Add 18 µL of the reaction mix to each well.
-
Initiate the reaction by adding 5 µL of the diluted NSD2 enzyme to each well.
-
Finally, add 5 µL of ³H-SAM to each well.
-
-
Incubation: Incubate the plate at 30°C for 1 hour with gentle agitation.
-
Reaction Termination and Washing:
-
Terminate the reaction by adding 50 µL of 10% TCA to each well.
-
Transfer the contents of the wells to a filter plate.
-
Wash the filter plate three times with 10% TCA to remove unincorporated ³H-SAM.
-
Perform a final wash with ethanol.
-
-
Scintillation Counting:
-
Allow the filter plate to dry completely.
-
Add 50 µL of scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: NSD2 methyltransferase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro radiometric NSD2 inhibition assay.
References
A Comparative Guide to NSD2 Inhibition: LEM-14 Versus siRNA-Mediated Knockdown
For researchers in oncology, neurobiology, and developmental disorders, the histone methyltransferase NSD2 (also known as MMSET or WHSC1) has emerged as a critical therapeutic target. Dysregulation of NSD2, which primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia. Consequently, robust methods to interrogate and modulate NSD2 function are essential for advancing research and drug development.
This guide provides a comprehensive comparison of two distinct approaches for targeting NSD2: the use of the small molecule inhibitor LEM-14 and siRNA-mediated gene knockdown. We will delve into the advantages and disadvantages of each method, present available quantitative data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate strategy for their experimental goals.
Executive Summary
| Feature | This compound (Chemical Inhibition) | siRNA (Genetic Knockdown) |
| Mechanism of Action | Directly inhibits the catalytic activity of the NSD2 protein. | Degrades NSD2 mRNA, preventing protein translation. |
| Target | NSD2 protein's enzymatic function. | NSD2 mRNA. |
| Effect on Protein | NSD2 protein levels remain stable, but its function is blocked. | Reduces the total amount of NSD2 protein. |
| Onset of Action | Rapid, typically within hours. | Slower, requires time for existing protein to be degraded (24-72 hours). |
| Duration of Effect | Reversible and dependent on compound washout and metabolism. | Transient, lasting several days depending on cell division. |
| Off-Target Effects | Potential for cross-reactivity with other methyltransferases or kinases. | Can cause unintended gene silencing through miRNA-like effects. |
| Delivery | Simple addition to cell culture media. | Requires transfection reagents or electroporation. |
| Applications | Studying the acute effects of enzymatic inhibition; validating NSD2 as a drug target. | Investigating the functional consequences of protein loss; genetic validation of NSD2's role. |
Advantages and Disadvantages
This compound: A Chemical Probe for NSD2's Catalytic Function
This compound is a small molecule that acts as a specific inhibitor of NSD2's histone methyltransferase activity.[1] Its primary advantage lies in its ability to rapidly and reversibly block the enzymatic function of NSD2 without altering the protein level.
Advantages:
-
Rapid Onset: The inhibitory effect of this compound is typically observed within hours of treating cells, allowing for the study of acute cellular responses to the loss of NSD2 catalytic activity.
-
Reversibility: As a small molecule inhibitor, the effects of this compound can be reversed by washing out the compound, enabling studies on the recovery of NSD2 function.
-
Dose-Dependent Control: The degree of NSD2 inhibition can be titrated by adjusting the concentration of this compound, offering precise control over the extent of H3K36me2 reduction.
-
Ease of Use: Application is straightforward, involving direct addition to the cell culture medium.
Disadvantages:
-
Limited Cellular Data: While this compound has a defined in vitro inhibitory concentration, there is a lack of extensive publicly available data on its efficacy and optimal concentration in various cell lines.
-
Potential for Off-Target Effects: As with many small molecule inhibitors, there is a possibility of off-target effects on other kinases or methyltransferases, which requires careful validation.
-
Inhibition vs. Depletion: this compound inhibits the catalytic function but does not remove the NSD2 protein. This may not fully recapitulate the effects of genetic knockout, as NSD2 could have non-catalytic scaffolding functions.
siRNA: The Gold Standard for Genetic Knockdown
Small interfering RNA (siRNA) is a widely used method for inducing transient knockdown of gene expression. By targeting NSD2 mRNA for degradation, siRNA leads to a reduction in the total cellular pool of the NSD2 protein.
Advantages:
-
High Specificity: When properly designed, siRNAs can achieve a high degree of specificity for the target mRNA, leading to potent and selective protein knockdown.
-
Well-Established Protocols: The methodology for siRNA transfection and validation is well-documented and widely practiced in the research community.
-
Protein Depletion: siRNA-mediated knockdown results in the loss of the entire protein, addressing both catalytic and potential non-catalytic functions of NSD2.
-
Versatility: A wide range of commercially available and custom-designed siRNAs for NSD2 are readily accessible.
Disadvantages:
-
Off-Target Effects: A significant drawback of siRNA is the potential for off-target effects, where the siRNA silences unintended genes with partial sequence complementarity, mimicking microRNA activity.[2]
-
Slower Onset and Transient Effect: The knockdown effect is not immediate, as it depends on the turnover rate of the existing NSD2 protein. The effect is also transient, typically lasting for 3-7 days.
-
Delivery Challenges: Efficient delivery of siRNA into cells requires transfection reagents or electroporation, which can induce cellular stress and toxicity.
-
Incomplete Knockdown: Achieving 100% knockdown is often not possible, and the remaining low levels of protein may still be functional.
Quantitative Data Comparison
Table 1: Performance Metrics of this compound for NSD2 Inhibition
| Parameter | Value | Cell Line/System | Reference |
| In Vitro IC50 | 132 µM | Recombinant NSD2 | [1] |
| Cellular IC50 (H3K36me2 reduction) | Not reported | - | - |
| Effect on NSD2 Protein Level | Not expected to change | - | - |
| Known Off-Targets | Inactive against NSD1 and NSD3 in vitro | Recombinant proteins | [1] |
Note: The lack of reported cellular IC50 data for H3K36me2 reduction is a significant gap in the current knowledge for this compound.
Table 2: Representative Performance of siRNA for NSD2 Knockdown
| Parameter | Result | Time Point | Cell Line | Reference |
| mRNA Knockdown Efficiency | >70% | 48-72 hours | U-2 OS | [2] |
| Protein Knockdown Efficiency | ~50-80% | 72 hours | U-2 OS, KMS11 | [2][3] |
| H3K36me2 Reduction | Significant decrease | 72 hours | U-2 OS, KMS11 | [2][3] |
| Cell Viability | Can reduce proliferation in some cancer cell lines | 72-96 hours | Multiple Myeloma lines | [2] |
Experimental Protocols
Protocol 1: NSD2 Inhibition using this compound in Cultured Cells
This protocol provides a general framework for treating adherent mammalian cells with this compound. Optimization of the final concentration and treatment duration is recommended for each cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blot)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical starting concentration range to test would be 10-200 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours).
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Downstream Analysis: Analyze the cell lysates for changes in H3K36me2 levels by Western blot or other methods. Total H3 can be used as a loading control.
Protocol 2: siRNA-Mediated Knockdown of NSD2
This protocol describes a general procedure for transiently knocking down NSD2 using siRNA in adherent cells.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium (antibiotic-free for transfection)
-
NSD2-specific siRNA and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM)
-
Reagents for downstream analysis (e.g., RNA extraction kit, qPCR reagents, cell lysis buffer, antibodies)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well to be transfected, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in reduced-serum medium.
-
In a separate tube, dilute the transfection reagent in reduced-serum medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a dropwise manner.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time will depend on the cell type and the half-life of the NSD2 protein.
-
Harvest and Analysis:
-
For mRNA analysis (qPCR): Harvest cells 24-48 hours post-transfection, extract RNA, and perform reverse transcription followed by quantitative PCR to determine the extent of NSD2 mRNA knockdown.
-
For protein analysis (Western blot): Harvest cells 48-72 hours post-transfection, lyse the cells, and perform Western blot analysis to assess the reduction in NSD2 protein and H3K36me2 levels.
-
Visualizing the Mechanisms and Workflows
NSD2 Signaling Pathway
Caption: Simplified signaling pathway of NSD2.
Experimental Workflow: this compound vs. siRNA
Caption: Comparative experimental workflows.
Conclusion
The choice between using this compound and siRNA for targeting NSD2 depends critically on the biological question being addressed. This compound offers a rapid and reversible means to inhibit the catalytic activity of NSD2, making it an excellent tool for studying the immediate consequences of enzymatic inhibition and for chemical validation of NSD2 as a drug target. However, the current lack of comprehensive cellular data for this compound necessitates careful in-house validation.
On the other hand, siRNA-mediated knockdown provides a robust method for depleting the NSD2 protein, thereby addressing both its catalytic and potential non-catalytic roles. While it is a powerful technique for genetic validation, researchers must be vigilant about potential off-target effects and the slower timeline of protein depletion.
For a comprehensive understanding of NSD2's function, a combinatorial approach employing both chemical inhibition with molecules like this compound and genetic knockdown using siRNA would be the most rigorous strategy. This dual approach allows for the dissection of catalytic versus non-catalytic functions and provides stronger evidence for NSD2's role in various cellular processes. As research on NSD2 inhibitors progresses, more potent and cell-permeable compounds will likely become available, further expanding the toolkit for researchers in this exciting field.
References
- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSD2 links dimethylation of histone H3 at lysine 36 to oncogenic programming - PMC [pmc.ncbi.nlm.nih.gov]
Validating H3K36me2 Reduction by LEM-14: A Comparative Guide to Western Blot Analysis and Alternative Methods
For researchers, scientists, and drug development professionals investigating epigenetic modulators, this guide provides a comprehensive comparison of methods to validate the reduction of histone H3 lysine (B10760008) 36 dimethylation (H3K36me2) induced by the NSD2 inhibitor, LEM-14. This document outlines experimental protocols and presents a framework for data comparison, including alternative approaches to corroborate Western blot findings.
Introduction to this compound and H3K36me2
Histone methylation is a critical post-translational modification that plays a fundamental role in regulating chromatin structure and gene expression. The dimethylation of histone H3 at lysine 36 (H3K36me2) is predominantly catalyzed by the nuclear receptor binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1. Aberrant NSD2 activity and subsequent increases in H3K36me2 levels are implicated in various cancers, making NSD2 an attractive therapeutic target.[1]
This compound is a small molecule inhibitor identified as a specific antagonist of NSD2's methyltransferase activity.[2] By inhibiting NSD2, this compound is expected to decrease global levels of H3K36me2, thereby influencing downstream cellular processes. Validating this on-target effect is a crucial step in the pre-clinical assessment of this compound and similar compounds. Western blotting is a cornerstone technique for this validation, providing a semi-quantitative assessment of changes in H3K36me2 levels.
Signaling Pathway of NSD2-mediated H3K36 Dimethylation and its Inhibition by this compound
The following diagram illustrates the catalytic action of NSD2 on histone H3 and the inhibitory effect of this compound.
Caption: Mechanism of NSD2-mediated H3K36 dimethylation and its inhibition by this compound.
Quantitative Comparison of H3K36me2 Reduction Methods
While specific dose-response data for this compound from publicly available western blots is limited, this section provides a template for how such data would be presented and compares it with alternative methods for reducing H3K36me2 levels.
| Method of H3K36me2 Reduction | Target | Principle of Action | Typical H3K36me2 Reduction (Relative to Control) | Key Considerations |
| This compound Treatment | NSD2 | Small molecule inhibitor of NSD2's catalytic activity.[2] | Data not publicly available in quantitative format. Expected to be dose-dependent. | Requires optimization of concentration and treatment duration. Potential for off-target effects. |
| Other NSD2 Inhibitors (e.g., RK-552) | NSD2 | Small molecule inhibitors of NSD2's catalytic activity. | Significant reduction observed, often in a dose- and time-dependent manner.[3] | Specificity and potency can vary between inhibitors. |
| NSD2 shRNA/siRNA Knockdown | NSD2 mRNA | Post-transcriptional gene silencing leading to reduced NSD2 protein expression. | Substantial decrease in H3K36me2 levels, dependent on knockdown efficiency. | Transient effect; efficiency can vary. |
| NSD2 CRISPR/Cas9 Knockout | NSD2 gene | Permanent disruption of the NSD2 gene, leading to a complete loss of protein expression. | Near-complete ablation of H3K36me2.[4] | Irreversible genetic modification; potential for off-target gene editing. |
Experimental Protocols
Histone Extraction for Western Blot Analysis
This protocol is adapted for the extraction of histones from cultured cells.
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors).
-
Incubate on ice for 30 minutes, then centrifuge to pellet the nuclei.
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid.
-
Incubate with rotation at 4°C for at least 4 hours or overnight.
-
Centrifuge at high speed to pellet debris and collect the supernatant containing histones.
-
-
Protein Precipitation:
-
Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 20-25% (v/v).
-
Incubate on ice for at least 1 hour to precipitate the histones.
-
Centrifuge at high speed to pellet the histones.
-
Wash the pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., water or a low-salt buffer).
-
Western Blotting for H3K36me2
-
Sample Preparation and Gel Electrophoresis:
-
Quantify protein concentration of the histone extracts using a Bradford or BCA assay.
-
Mix 5-15 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 15% or 4-20% gradient SDS-PAGE gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A 0.2 µm pore size is recommended for the efficient transfer of small histone proteins.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody specific for H3K36me2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using software such as ImageJ. Normalize the H3K36me2 signal to a loading control, such as total Histone H3 or pan-histone H4.
-
Validating Western Blot Results: Alternative Methods
To ensure the robustness of findings, it is crucial to validate western blot results with orthogonal methods.
Mass Spectrometry (MS)
Mass spectrometry offers a highly sensitive and specific method for the identification and quantification of histone post-translational modifications, independent of antibodies.[5][6]
-
Workflow: Histones are extracted and digested into peptides, typically using enzymes like Arg-C or after chemical derivatization. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Validation Principle: MS can definitively identify the H3K36me2 modification and provide a quantitative measure of its abundance relative to other histone modifications or unmodified H3. A reduction in the H3K36me2-containing peptide signal upon this compound treatment would strongly corroborate western blot data.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq provides a genome-wide map of H3K36me2 distribution, offering both quantitative and spatial information.
-
Workflow: Cells are treated with this compound or a vehicle control. Chromatin is cross-linked, sheared, and then immunoprecipitated with an antibody specific for H3K36me2. The enriched DNA is then sequenced.
-
Validation Principle: A global reduction in the number and intensity of H3K36me2 peaks across the genome in this compound treated cells compared to control cells would confirm the western blot findings of a decrease in total H3K36me2 levels.[4]
Experimental Workflow for Validation
The following diagram outlines a comprehensive workflow for validating the effect of this compound on H3K36me2 levels.
Caption: Workflow for validating H3K36me2 reduction by this compound.
Conclusion
Validating the on-target effects of epigenetic modulators like this compound is essential for their development as therapeutic agents. While western blotting provides a robust and accessible method for assessing changes in H3K36me2 levels, its semi-quantitative nature necessitates confirmation by orthogonal approaches. The integration of mass spectrometry and ChIP-seq provides a higher level of confidence in the observed biological effects of NSD2 inhibition. By following the detailed protocols and comparative framework outlined in this guide, researchers can rigorously validate the efficacy of this compound and other NSD2 inhibitors in reducing H3K36me2.
References
- 1. Inhibition of Nuclear Receptor Binding SET Domain 2/Multiple Myeloma SET Domain by LEM-06 Implication for Epigenetic Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. pnas.org [pnas.org]
- 5. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of LEM-14 and PF-03882845 as NSD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors, LEM-14 and PF-03882845, reported to target the histone methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2), a key epigenetic regulator implicated in the pathogenesis of multiple myeloma and other cancers.
Introduction to NSD2 and Its Role in Cancer
NSD2, also known as MMSET or WHSC1, is a histone methyltransferase that specifically catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic mark is crucial for regulating chromatin structure and gene expression. In a significant subset of multiple myeloma cases, a chromosomal translocation, t(4;14), leads to the overexpression of NSD2.[1][2] This overexpression results in a global increase in H3K36me2, which is associated with oncogenic gene expression programs, promoting cancer cell proliferation, survival, and drug resistance.[1][2] Consequently, the inhibition of NSD2's catalytic activity presents a promising therapeutic strategy for these malignancies.
Overview of this compound and PF-03882845
This compound is a compound identified as a specific inhibitor of NSD2.[3] It has been characterized for its in vitro activity and selectivity against other members of the NSD family of methyltransferases.
PF-03882845 , conversely, presents a complex identity. While the vast majority of published literature identifies PF-03882845 as a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist, a 2018 study by Coussens et al. identified it as an NSD2 inhibitor through a high-throughput screening campaign.[4][5] This guide will present the data for PF-03882845 as an NSD2 inhibitor based on this finding, while explicitly acknowledging the compound's primary and well-documented role as an MR antagonist. This discrepancy is critical for researchers to consider when interpreting data related to PF-03882845.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and PF-03882845 as NSD2 inhibitors.
Table 1: In Vitro Biochemical Potency
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | NSD2 | 132 µM | In vitro H3K36 methylation assay | |
| PF-03882845 | NSD2 | 7.6 µM | High-Throughput Screen (HTS) | [4][5] |
Table 2: Selectivity Profile
| Compound | Off-Target | Activity | Reference |
| This compound | NSD1 | Inactive | |
| NSD3 | Inactive | ||
| PF-03882845 | Mineralocorticoid Receptor (MR) | IC50 = 0.755 nM | [6] |
Note: A comprehensive selectivity panel for PF-03882845 against other methyltransferases is not available in the public domain in the context of its NSD2 inhibitory activity.
Mechanism of Action and Signaling Pathway
NSD2 exerts its oncogenic effects primarily through the methylation of H3K36. This leads to an altered epigenetic landscape that favors the expression of genes involved in cell growth, proliferation, and survival. The diagram below illustrates the central role of NSD2 in the signaling pathway of t(4;14) multiple myeloma.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the analysis of NSD2 inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay (AlphaLISA)
This protocol outlines a common method for measuring the enzymatic activity of NSD2 and the inhibitory potential of compounds like this compound and PF-03882845.
Methodology:
-
Reaction Mixture Preparation: In a microplate, combine recombinant NSD2 enzyme, a biotinylated histone H3 substrate, and the methyl donor S-adenosylmethionine (SAM).
-
Compound Addition: Add serial dilutions of the test inhibitor (this compound or PF-03882845) or DMSO as a control.
-
Incubation: Incubate the plate at room temperature to allow the methylation reaction to occur.
-
Detection: Add AlphaLISA acceptor beads conjugated to an antibody specific for H3K36me2, followed by the addition of streptavidin-coated donor beads.
-
Signal Reading: After a final incubation in the dark, read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the level of histone methylation.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Western Blot for H3K36me2
This protocol is used to assess the ability of an inhibitor to reduce the levels of H3K36me2 within cancer cells.
Methodology:
-
Cell Treatment: Seed multiple myeloma cells (e.g., KMS-11, which harbors the t(4;14) translocation) and treat with various concentrations of the NSD2 inhibitor or DMSO for a specified time (e.g., 48-72 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for H3K36me2. A primary antibody against total histone H3 should be used as a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal to determine the extent of inhibition.
In Vivo Efficacy
Currently, there is limited publicly available in vivo data for both this compound and PF-03882845 specifically evaluating their efficacy as NSD2 inhibitors in animal models of multiple myeloma. Further studies are required to establish their therapeutic potential in a preclinical setting.
Summary and Future Directions
This comparative guide provides a summary of the available data for this compound and PF-03882845 as inhibitors of NSD2.
-
This compound is a specific, albeit moderately potent, in vitro inhibitor of NSD2. Its selectivity over other NSD family members makes it a useful tool for studying the biological functions of NSD2. Further optimization of its potency and characterization of its cellular and in vivo activity are necessary to validate its therapeutic potential.
-
PF-03882845 has been identified as a more potent NSD2 inhibitor in a high-throughput screen. However, the conflicting reports of its activity as a mineralocorticoid receptor antagonist necessitate careful consideration and further validation of its on-target activity against NSD2 in cellular and in vivo models. The significant difference in reported potencies for its two targets (micromolar for NSD2 vs. nanomolar for MR) suggests that its primary pharmacological effect in a biological system would likely be mediated through MR inhibition.
For the field to advance, future research should focus on:
-
Developing more potent and selective NSD2 inhibitors with improved pharmacokinetic properties.
-
Conducting comprehensive preclinical studies, including in vivo efficacy and toxicity assessments in relevant animal models of multiple myeloma.
-
Clarifying the target profile of compounds like PF-03882845 to ensure that observed biological effects are correctly attributed to the intended target.
The development of robust and well-characterized NSD2 inhibitors remains a high priority for advancing epigenetic therapies for t(4;14) multiple myeloma and other NSD2-driven cancers.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. NSD2 drives t(4;14) myeloma cell dependence on adenylate kinase 2 by diverting one-carbon metabolism to the epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Validating LEM-14's Mechanism of Action: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to validate the mechanism of action of LEM-14, a specific inhibitor of the histone methyltransferase NSD2. While direct rescue experiment data for this compound is not extensively published, this document outlines a genetic-based rescue/validation strategy analogous to classic rescue experiments, using data from studies on other NSD2 inhibitors as a framework. We will also compare this genetic approach to an alternative biophysical method for confirming target engagement.
This compound: A Specific Inhibitor of NSD2
This compound has been identified as a specific inhibitor of the oncoprotein NSD2 (Nuclear Receptor Binding SET Domain Protein 2), a histone lysine (B10760008) methyltransferase that plays a crucial role in chromatin regulation.[1] Dysregulation of NSD2 is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound exhibits inhibitory activity against NSD2 with an in vitro IC50 of 132 μM and shows selectivity over the related histone methyltransferases NSD1 and NSD3.[1]
The "Rescue" Principle in Validating Mechanism of Action
A rescue experiment is a cornerstone of pharmacological validation. The core principle is to demonstrate that the effects of a drug can be reversed or "rescued" by specifically manipulating its target. In the context of an inhibitor like this compound, an ideal rescue experiment would involve showing that cells become resistant to the inhibitor's effects when they express a form of the target protein (NSD2) that is no longer affected by the inhibitor.
While a classic rescue experiment with a drug-resistant mutant of NSD2 for this compound has not been prominently documented, a powerful alternative is a "genetic rescue" or "target validation" experiment. This involves demonstrating that the genetic removal or knockdown of the target protein phenocopies the effects of the inhibitor. This approach provides strong evidence that the inhibitor's observed cellular effects are indeed mediated through its intended target.
Comparative Analysis of Validation Experiments
This section compares a genetic rescue/validation approach using CRISPR/Cas9-mediated knockout of NSD2 with an alternative method, the Cellular Thermal Shift Assay (CETSA), for confirming target engagement.
Genetic Rescue/Validation: Phenocopying the Inhibitor Effect
A genetic rescue/validation experiment aims to demonstrate that the phenotypic effects of an inhibitor are identical to the effects of genetically removing the target protein. This provides strong evidence for the inhibitor's on-target activity.
The following table summarizes hypothetical data from a genetic rescue/validation experiment for an NSD2 inhibitor, illustrating the expected outcomes.
| Experimental Condition | Cell Proliferation (% of Control) | H3K36me2 Levels (% of Control) | Target Gene X Expression (% of Control) |
| Vehicle Control | 100% | 100% | 100% |
| NSD2 Inhibitor (e.g., this compound) | 50% | 40% | 60% |
| NSD2 Knockout (CRISPR/Cas9) | 52% | 38% | 58% |
This table presents illustrative data based on expected outcomes from NSD2 inhibition and knockout studies.
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a critical exon of the NSD2 gene. Clone the gRNAs into a suitable Cas9 expression vector.
-
Cell Transfection: Transfect the target cancer cell line (e.g., a multiple myeloma cell line with high NSD2 expression) with the NSD2-gRNA/Cas9 plasmid. A non-targeting gRNA should be used as a negative control.
-
Single-Cell Cloning and Screening: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS). Expand the single-cell clones and screen for NSD2 knockout by Western blot and genomic DNA sequencing.
-
Phenotypic Analysis:
-
Cell Proliferation Assay: Seed wild-type, control gRNA-transduced, and NSD2 knockout cells at equal densities. Measure cell proliferation over time using a suitable method (e.g., CellTiter-Glo®).
-
Histone Methylation Analysis: Extract histones from all cell lines and analyze global H3K36me2 levels by Western blot using a specific antibody.
-
Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of known NSD2 target genes.
-
The following diagrams illustrate the NSD2 signaling pathway and the experimental workflow for the genetic rescue/validation experiment.
Caption: NSD2 Signaling Pathway and Point of this compound Inhibition.
References
A Comparative Guide to Current Small Molecule Inhibitors of NSD2
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor-binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology.[1][2][3] Dysregulation of NSD2, often through genetic translocations, amplifications, or mutations, is a key driver in various cancers, including multiple myeloma, acute lymphoblastic leukemia, and certain solid tumors.[1][4][5] NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a modification associated with active gene transcription.[6][7][8] The aberrant activity of NSD2 leads to a cascade of downstream effects, promoting oncogenesis and therapeutic resistance.[9][10] This has spurred the development of small molecule inhibitors aimed at curtailing its pathogenic activity.
This guide provides a comparative overview of current small molecule inhibitors and degraders of NSD2, presenting key experimental data, detailed methodologies for cited experiments, and visualizations of relevant signaling pathways to aid researchers in this rapidly evolving field.
Comparative Analysis of NSD2 Inhibitors and Degraders
The landscape of NSD2-targeted therapeutics includes both direct enzymatic inhibitors and proteolysis-targeting chimeras (PROTACs) designed to induce its degradation. The following table summarizes the quantitative data for some of the most notable compounds.
| Compound | Type | Target Domain | IC50/DC50 | Binding Affinity (Kd) | Cellular Activity | Selectivity | Clinical Status |
| KTX-1001 (Gintemetostat) | Inhibitor | SET Domain | IC50: 1-10 nM[2]; 2.3 nM (biochemical)[11]; 16.0 nM[12] | ~6-70 nM (to SET domain)[11] | Reduces H3K36me2 in KMS11/BTZ cells.[13] | Highly selective for NSD2 over 25 other histone methyltransferases.[12] | Phase 1 (NCT05651932) for relapsed/refractory multiple myeloma.[1][5][14] |
| KTX-2001 | Inhibitor | SET Domain | Preclinical data not fully disclosed. | Not disclosed. | Reduces H3K36me2, suppresses oncogenic transcription, and inhibits tumor cell proliferation in preclinical prostate cancer models.[15] | Potent and selective.[15][16] | Phase 1 (STRIKE-001, NCT07103018) for metastatic castration-resistant prostate cancer.[14][17] |
| W4275 (Compound 42) | Inhibitor | SET Domain | IC50: 17 nM[18] | Not disclosed. | Antiproliferative IC50: 230 nM in RS411 cells.[18] | Selective for NSD2.[18] | Preclinical. |
| RK-552 | Inhibitor | Not specified | Not disclosed. | Not disclosed. | Cytotoxic to t(4;14)+ multiple myeloma cells.[19] | Inhibits NSD2 but not G9a or SET7/9.[19][20] | Preclinical. |
| UNC8153 | Degrader (PROTAC) | PWWP1 Domain | DC50: 350 nM (in U2OS cells)[1][17][21]; 3.41 µM (in KMS11 cells)[22] | 24 nM[1][21][23] | Reduces cellular levels of NSD2 and H3K36me2; exhibits anti-adhesion effects in KMS11 cells and mild antiproliferative effects in MM1.S cells.[22][23] | Selective for NSD2 over NSD1 and NSD3.[17] | Preclinical. |
| LLC0424 | Degrader (PROTAC) | Not specified | DC50: 20 nM (in RPMI-8402 cells)[4][6][24][25][26][27] | Not disclosed. | Antiproliferative IC50: 0.56 µM (RPMI-8402), 3.56 µM (SEM).[24] Potent in vivo degradation.[4][6][25] | Selective for NSD2; does not degrade NSD1, NSD3, or common CRBN neosubstrates.[6] | Preclinical. |
Key Experimental Protocols
The characterization of NSD2 inhibitors relies on a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments frequently cited in the literature.
Biochemical Enzyme Inhibition Assay (AlphaLISA)
This high-throughput assay is commonly used to screen for and characterize inhibitors of NSD2's methyltransferase activity by detecting the product of the enzymatic reaction, H3K36me2.
Principle: The assay utilizes AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. An anti-H3K36me2 antibody is conjugated to an AlphaLISA acceptor bead, and a biotinylated anti-Histone H3 antibody is captured by a streptavidin-coated donor bead. In the presence of H3K36me2 on a histone substrate (peptide, nucleosome), the beads are brought into proximity. Upon excitation of the donor bead at 680 nm, singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 615 nm. The signal intensity is proportional to the amount of H3K36me2.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the NSD2 enzyme, a histone H3 substrate (e.g., recombinant nucleosomes), and the methyl donor S-adenosylmethionine (SAM) in an appropriate reaction buffer.
-
Compound Addition: Add the test compound (potential inhibitor) at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzymatic Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the methylation reaction to proceed.
-
Detection:
-
Signal Reading: Read the plate on an Alpha-enabled microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K36me2 Quantification Assay (Cellular AlphaLISA)
This assay measures the levels of H3K36me2 within cells after treatment with an NSD2 inhibitor.[28][30]
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96- or 384-well plate and culture overnight. Treat the cells with the NSD2 inhibitor at various concentrations for a desired period (e.g., 24-72 hours).
-
Cell Lysis and Histone Extraction:
-
AlphaLISA Detection:
-
Transfer the histone-containing lysate to a new assay plate.
-
Add a mixture of AlphaLISA anti-H3K36me2 acceptor beads and biotinylated anti-Histone H3 antibody.
-
Incubate to allow for binding.
-
Add streptavidin-coated donor beads and incubate in the dark.
-
-
Signal Reading and Analysis: Read the plate and analyze the data as described for the biochemical assay to determine the effect of the inhibitor on cellular H3K36me2 levels.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This method is used to confirm the degradation of the target protein (NSD2) following treatment with a PROTAC degrader.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC degrader at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for NSD2. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for NSD2 and the loading control. Normalize the NSD2 signal to the loading control and compare the levels in treated samples to the untreated control to determine the extent of degradation. Calculate the DC50 (concentration at which 50% degradation is observed).
NSD2-Associated Signaling Pathways
NSD2's influence on cancer extends through its modulation of several key signaling pathways. Understanding these connections is crucial for elucidating the mechanism of action of NSD2 inhibitors and identifying potential combination therapies.
NSD2 is recruited to sites of DNA double-strand breaks (DSBs) where it promotes the deposition of H3K36me2.[7] This histone mark facilitates the recruitment of DNA repair proteins such as NBS1 and Ku70.[3] Additionally, NSD2 is involved in the γH2AX-MDC1 signaling pathway, leading to H4K20 methylation and the subsequent recruitment of 53BP1 to the damage site, ultimately promoting DNA repair.[7][9]
In triple-negative breast cancer, NSD2 has been shown to upregulate the expression of both ADAM9 and the epidermal growth factor receptor (EGFR).[10] ADAM9 can proteolytically cleave and release EGFR ligands, leading to the activation of EGFR and its downstream effector, AKT.[10] This signaling cascade promotes cell survival, invasion, and resistance to EGFR inhibitors.[8][9][10]
The silencing of NSD2 has been demonstrated to inhibit the Wnt/β-catenin signaling pathway.[8][9] This inhibition leads to a marked decrease in cell proliferation and metastasis in certain cancer models, highlighting another important oncogenic pathway influenced by NSD2.[8][9]
Conclusion
The development of small molecule inhibitors and degraders targeting NSD2 represents a promising frontier in precision oncology. The compounds highlighted in this guide, from the clinically advancing KTX-1001 to potent preclinical degraders like LLC0424, showcase the diverse strategies being employed to drug this critical epigenetic regulator. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to contribute to this exciting field. As our understanding of NSD2's role in cancer deepens, these and future targeted therapies hold the potential to significantly improve outcomes for patients with NSD2-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gintemetostat | NSD2 Inhibitor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LLC0424 | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 7. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone methyltransferase NSD2 mediates the survival and invasion of triple-negative breast cancer cells via stimulating ADAM9-EGFR-AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. gintemetostat (KTX-1001) / K36 Therap, Novartis [delta.larvol.com]
- 14. urologytimes.com [urologytimes.com]
- 15. k36tx.com [k36tx.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. caymanchem.com [caymanchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. ashpublications.org [ashpublications.org]
- 20. [PDF] Histone methyltransferase NSD2 mediates the survival and invasion of triple-negative breast cancer cells via stimulating ADAM9-EGFR-AKT signaling | Semantic Scholar [semanticscholar.org]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. UNC8153 | NSD2 PROTAC | Probechem Biochemicals [probechem.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 28. resources.revvity.com [resources.revvity.com]
- 29. revvity.com [revvity.com]
- 30. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of LEM-14 in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of LEM-14, a selective inhibitor of the histone methyltransferase NSD2, against other compounds targeting the same enzyme. The data presented herein, derived from publicly available research, aims to inform on the potential selectivity of this compound and the broader class of NSD2 inhibitors across a variety of cancer cell lines.
Executive Summary
This compound has been identified as a specific inhibitor of NSD2 (Nuclear Receptor Binding SET Domain Protein 2), a histone lysine (B10760008) methyltransferase implicated in the progression of various cancers, most notably multiple myeloma. While specific data on the performance of this compound across a wide panel of cancer cell lines is limited in publicly accessible literature, this guide leverages available information on other selective NSD2 inhibitors to provide a comparative context for its potential efficacy and selectivity. The evidence suggests that targeting NSD2 can be a promising therapeutic strategy in cancers with NSD2 overexpression or mutations, including certain types of leukemia, lung, and pancreatic cancers.
Mechanism of Action: NSD2 Inhibition
NSD2 is a key epigenetic regulator that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2). This modification is associated with active gene transcription. In several cancers, NSD2 is overexpressed or mutated, leading to aberrant gene expression that promotes cell proliferation, survival, and tumorigenesis. This compound and other NSD2 inhibitors act by binding to the catalytic SET domain of the enzyme, preventing the transfer of a methyl group from the S-adenosylmethionine (SAM) cofactor to the histone substrate. This leads to a reduction in global H3K36me2 levels, which in turn can modulate the expression of oncogenic signaling pathways.
Below is a diagram illustrating the signaling pathway influenced by NSD2 and the point of intervention for inhibitors like this compound.
Comparative Selectivity of NSD2 Inhibitors
While comprehensive data for this compound across a broad cancer cell line panel is not yet publicly available, the following table summarizes the inhibitory concentrations (IC50) of this compound against the NSD family of proteins and the cytotoxic effects of other selective NSD2 inhibitors on various cancer cell lines. This comparative data provides an insight into the potential selectivity profile of targeting NSD2.
| Compound | Target/Cell Line | Cancer Type | IC50 / Effect | Reference |
| This compound | NSD1 | - | 418 µM | [1] |
| NSD2 | - | 132 µM | [1] | |
| NSD3 | - | 60 µM | [1] | |
| Gintemetostat (KTX-1001) | NSD2 | - | 1 - 10 nM | MedChemExpress |
| Multiple Myeloma (t(4;14)+) | Multiple Myeloma | Antitumor Activity | [2] | |
| Pancreatic Cancer Cells | Pancreatic Cancer | Impairs Viability | [3] | |
| Lung Cancer Cells | Lung Cancer | Impairs Viability | [3] | |
| RK-0080552 | t(4;14)+ MM Cell Lines | Multiple Myeloma | Significantly Cytotoxic | [4] |
| t(4;14)- MM Cell Lines | Multiple Myeloma | Less Cytotoxic | [4] |
Note: The data for Gintemetostat and RK-0080552 are presented as a proxy to illustrate the potential selectivity of potent NSD2 inhibitors.
Experimental Protocols
The assessment of a compound's selectivity and potency against a panel of cancer cell lines is a critical step in drug development. A common method to determine the cytotoxic or anti-proliferative effect of a compound is through cell viability assays. Below is a detailed protocol for the MTT assay, a widely used colorimetric assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a standard method for assessing cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other comparator compounds in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
The following diagram outlines the workflow for assessing compound selectivity in a cancer cell line panel.
Conclusion
This compound is a promising selective inhibitor of NSD2. While direct comparative data across a broad range of cancer cell lines is still emerging, the available information on other potent NSD2 inhibitors suggests that this class of molecules holds therapeutic potential for various cancers beyond multiple myeloma, including lung and pancreatic cancers. The provided experimental protocol offers a standardized method for researchers to further investigate the selectivity and efficacy of this compound and other novel NSD2 inhibitors in their own cancer cell line panels. Further research is warranted to fully elucidate the therapeutic window and potential of this compound in a diverse set of malignancies.
References
Safety Operating Guide
Navigating the Safe Disposal of LEM-14: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of LEM-14, a potent and selective NSD2 inhibitor used in cancer research.
This compound, identified by its CAS number 1814881-70-3, is a chemical compound with the molecular formula C25H28N4O4S. Due to its use in experimental cancer therapeutics, it should be handled with care, and its disposal must follow established protocols for hazardous chemical waste. As this compound is often dissolved in Dimethyl Sulfoxide (DMSO) for laboratory use, the disposal procedures must also account for the properties of this solvent.
Core Principles for this compound Disposal
The overarching principle for the disposal of this compound, as with many research chemicals, is to treat it as hazardous waste. This means it should never be disposed of down the drain or in regular trash.[1][2] Improper disposal can lead to environmental contamination and potential health risks.
All waste containing this compound must be collected in designated, properly labeled, and sealed containers.[1] It is crucial to prevent the mixing of incompatible waste streams.
Step-by-Step Disposal Protocol for this compound in DMSO
The following protocol outlines the necessary steps for the safe disposal of this compound, particularly when dissolved in DMSO.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Butyl gloves are recommended when working with DMSO, as it can readily penetrate nitrile gloves.
-
Waste Collection:
-
Collect all liquid waste containing this compound and DMSO in a designated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical names ("this compound" and "Dimethyl Sulfoxide"), and the approximate concentrations.
-
Solid waste contaminated with this compound, such as pipette tips, and contaminated gloves, should be collected in a separate, clearly labeled hazardous waste container for solids.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Once the waste container is full or no longer in use, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Complete a chemical waste collection request form as required by your institution.[1]
-
Disposal of Empty Containers
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of in the regular trash, provided all hazardous labels have been removed or defaced.
Spill Management
In the event of a spill of a this compound/DMSO solution:
-
Small Spills: Evacuate the immediate area. Use a spill kit or absorbent material to confine the spill. Absorb the spill with an inert, dry material and place it in a sealed container for hazardous waste disposal. Clean the area with soap and water.
-
Large Spills: Evacuate the area and alert your EHS department immediately.
Quantitative Data Summary for Disposal
While specific quantitative data for this compound disposal is not available without a dedicated Safety Data Sheet (SDS), the following table summarizes key parameters for its common solvent, DMSO.
| Parameter | Value/Instruction | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | - |
| Disposal Method | Collect as hazardous organic solvent waste. | [3] |
| Container Type | Leak-proof, sealable container. | [1] |
| Storage | Flammables cabinet; away from heat and ignition sources. | [3][4] |
| Spill Cleanup | Absorb with inert, dry material. | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Navigating the Frontier of Kinase Inhibition: A Comprehensive Safety and Handling Guide for LEM-14
The following document provides essential safety and logistical information for the handling and disposal of LEM-14, a novel and potent kinase inhibitor. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Immediate Safety Protocols for this compound
This compound is a potent, small-molecule kinase inhibitor with a high degree of biological activity. Due to its novel nature, the full toxicological profile has not yet been established. Therefore, it must be handled with the utmost care, assuming high potency and potential hazards. The primary routes of exposure are inhalation of aerosolized powder, dermal absorption, and ingestion.
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound in various laboratory settings.
| Operation | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Double-gloved (nitrile) | Chemical safety goggles | Disposable, solid-front gown | N95 or higher respirator |
| Solution Preparation | Double-gloved (nitrile) | Chemical safety goggles | Disposable, solid-front gown | Required if not in a fume hood |
| Cell Culture Dosing | Single-gloved (nitrile) | Safety glasses | Standard lab coat | Not required in a biosafety cabinet |
| Animal Dosing | Double-gloved (nitrile) | Safety glasses with side shields | Disposable, solid-front gown | N95 respirator recommended |
| Waste Disposal | Double-gloved (nitrile) | Chemical safety goggles | Disposable, solid-front gown | Not required |
Engineering Controls
-
Solid this compound: All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
This compound Solutions: Preparation of stock solutions and dilutions should be conducted within a chemical fume hood.
-
Cell-Based Assays: Dosing of cell cultures with this compound solutions should be performed in a Class II biological safety cabinet (BSC) to maintain sterility and operator safety.
Experimental Workflow and Handling Procedures
A systematic approach is crucial when working with this compound to minimize risk and ensure reproducible results. The following workflow outlines the key steps from compound receipt to experimental use.
Caption: Workflow for safe handling of this compound from receipt to disposal.
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound (Molecular Weight: 450.5 g/mol ) in dimethyl sulfoxide (B87167) (DMSO).
-
Pre-Weighing Preparation: Don all required PPE for handling solid compounds as per the table above. Prepare a clean, decontaminated workspace within a chemical fume hood.
-
Tare Weighing Vessel: Place a suitable microcentrifuge tube on an analytical balance and tare the balance.
-
Weighing this compound: Carefully add approximately 4.51 mg of solid this compound to the tared tube. Record the exact weight.
-
Solvent Addition: Based on the recorded weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = [Weight (g) / 450.5 ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: In the fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Vortexing: Cap the tube securely and vortex until the solid is completely dissolved. A brief sonication may be used if necessary to aid dissolution.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), date, and preparer's initials. Store at -80°C.
Disposal and Decontamination Plan
Proper disposal and decontamination are critical to prevent environmental release and accidental exposure.
Waste Categorization and Disposal
| Waste Type | Description | Disposal Container | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, weigh boats, pipette tips | Labeled hazardous chemical waste bag | Seal bag and place in a designated hazardous waste drum for incineration. |
| Liquid Waste (Organic) | Unused stock solutions, organic solvent rinses | Labeled hazardous chemical waste container (glass or polyethylene) | Collect in a sealed container. Do not mix with aqueous or halogenated waste. |
| Liquid Waste (Aqueous) | Contaminated cell culture media, buffer solutions | Labeled hazardous chemical waste container | Collect in a designated container. Treat with a 10% bleach solution for a minimum of 30 minutes before collection for final disposal. |
| Sharps | Contaminated needles, syringes, serological pipettes | Approved sharps container | Place directly into the container without recapping. Seal when 3/4 full for incineration. |
Decontamination Protocol
-
Surface Decontamination: All surfaces and equipment potentially contaminated with this compound should be wiped down with a 70% ethanol (B145695) solution, followed by a 10% bleach solution with a contact time of at least 10 minutes. Finally, wipe with sterile water to remove bleach residue.
-
Spill Response: In the event of a spill, immediately alert others in the area.
-
Solid Spill: Cover the spill with absorbent pads. Gently wet the pads with a 70% ethanol solution to prevent dust generation. Collect all materials into a hazardous waste bag.
-
Liquid Spill: Absorb the spill with absorbent pads. Collect all materials into a hazardous waste bag.
-
Decontaminate the spill area as described above.
-
This compound Signaling Pathway Context
This compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade involved in cell growth, proliferation, and survival. Understanding this pathway is key to interpreting experimental results.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
